molecular formula C12H16ClNO B595864 2-Benzylpiperidin-4-one hydrochloride CAS No. 1245644-12-5

2-Benzylpiperidin-4-one hydrochloride

カタログ番号: B595864
CAS番号: 1245644-12-5
分子量: 225.716
InChIキー: RPXIOXWNEXOZJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzylpiperidin-4-one hydrochloride, also known as 2-Benzylpiperidin-4-one hydrochloride, is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.716. The purity is usually 95%.
BenchChem offers high-quality 2-Benzylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-benzylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXIOXWNEXOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697182
Record name 2-Benzylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-12-5
Record name 2-Benzylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Benzylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Benzylpiperidin-4-one hydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry.[1]

Note on Isomer Distinction: This guide specifically addresses the 2-benzyl isomer (benzyl group attached to the carbon α-to-nitrogen), distinct from the more common 1-benzyl (N-benzyl) isomer used in fentanyl synthesis.[1]

A Versatile Chiral Scaffold for Peptidomimetic Drug Design[1]

Executive Summary

2-Benzylpiperidin-4-one hydrochloride (CAS: 1245644-12-5) is a piperidine-based building block characterized by a secondary amine, a ketone functionality, and a benzyl substituent at the C2 position.[1][2][3][4][5] Unlike its N-benzyl counterpart, this scaffold offers a unique 3D topology that mimics the amino acid phenylalanine , making it a critical intermediate in the design of protease inhibitors (e.g., Renin inhibitors), Substance P antagonists, and other peptidomimetics.[1][6]

Chemical Identity & Physicochemical Profile[4][6][7][8][9][10][11][12][13]
PropertyData
Chemical Name 2-Benzylpiperidin-4-one hydrochloride
CAS Number 1245644-12-5
Molecular Formula C₁₂H₁₅NO[1][2][4] · HCl
Molecular Weight 225.71 g/mol
Core Structure Piperidine ring with C4-ketone and C2-benzyl group
Chirality Contains one stereocenter at C2 (exists as enantiomers)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Acidity (pKa) ~9.5 (Secondary amine conjugate acid)
Structural Analysis

The molecule features two orthogonal reactive sites and a hydrophobic anchor:[1]

  • C4-Ketone: Electrophilic center for reductive amination, Wittig olefination, or Grignard addition.[6]

  • N1-Amine (Secondary): Nucleophilic center available for alkylation, acylation, or sulfonylation.[6]

  • C2-Benzyl Group: Provides steric bulk and hydrophobic interaction (π-π stacking), mimicking the side chain of phenylalanine.[1][6]

Synthetic Routes & Manufacturing

Synthesis of the 2-substituted isomer is synthetically more demanding than the N-substituted variant.[1] The two primary industrial routes are Pyridinium Reduction and Dieckmann Cyclization .[6]

Route A: Partial Reduction of Pyridines (Preferred for Chirality)

This method allows for the introduction of chirality via asymmetric hydrogenation of the pyridine precursor.[1][6]

  • Precursor: 2-Benzyl-4-methoxypyridine.[1]

  • Quaternization: Activation of the pyridine nitrogen (optional, depending on reduction method).[6]

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C or Birch reduction) to the enol ether.[6]

  • Hydrolysis: Acidic hydrolysis unmasks the ketone.[6]

Route B: Dieckmann Condensation (De Novo Assembly)

Constructs the ring from acyclic precursors.[6]

  • Starting Materials: Phenylalanine ethyl ester + Methyl acrylate.[6]

  • Michael Addition: Formation of the acyclic diester amine.

  • Cyclization: Base-mediated Dieckmann condensation to form the β-keto ester.[1]

  • Decarboxylation: Acid hydrolysis yields the 2-benzylpiperidin-4-one.[1]

Synthesis cluster_0 Route A: Pyridine Reduction cluster_1 Route B: Dieckmann Assembly P1 2-Benzyl-4-methoxypyridine P2 Tetrahydropyridine Intermediate P1->P2 H2, Pd/C (Asymmetric) P3 2-Benzylpiperidin-4-one P2->P3 HCl/H2O Hydrolysis D1 Phenylalanine Ester D2 N-Alkylated Diester D1->D2 Acrylate Michael Addn D3 β-Keto Ester D2->D3 NaOEt Cyclization D3->P3 HCl, Heat Decarboxylation

Caption: Comparison of Pyridine Reduction (Route A) and Dieckmann Assembly (Route B) for synthesis.

Reactivity & Functionalization Profile

The 2-benzylpiperidin-4-one scaffold is a "divergent intermediate."[1] The order of functionalization is critical to avoid chemoselectivity issues.

1. Reductive Amination (C4 Functionalization)

The ketone is highly reactive toward primary and secondary amines.[6]

  • Reagents: R-NH₂, NaBH(OAc)₃, DCE.[1][6]

  • Outcome: Creates 4-amino-2-benzylpiperidines, common in neurokinin antagonists.[1]

  • Stereochemistry: Hydride attack is influenced by the C2-benzyl group, often favoring the cis-2,4-disubstituted product due to steric hindrance (1,3-diaxial strain avoidance).[1]

2. N-Alkylation/Acylation (N1 Functionalization)
  • Reagents: Alkyl halides (with K₂CO₃) or Acid Chlorides (with TEA).[6]

  • Strategy: Usually performed before ketone modification if the ketone needs to be preserved, or after if the amine needs to be protected (e.g., Boc-protection) during ketone manipulation.[1][6]

3. Chiral Resolution

Since the C2 center is chiral, the racemate is often resolved using chiral acids.[6]

  • Resolving Agents: Dibenzoyl-L-tartaric acid or Mandelic acid.[1]

  • Method: Crystallization of diastereomeric salts from EtOH/Water.[6]

Reactivity cluster_N N1-Functionalization cluster_C4 C4-Functionalization Core 2-Benzylpiperidin-4-one (Core Scaffold) N_Prod N-Acyl/Alkyl Derivatives Core->N_Prod R-COCl or R-X (Base) RedAm 4-Amino Derivatives Core->RedAm R-NH2 NaBH(OAc)3 Wittig 4-Alkylidene Derivatives Core->Wittig Ph3P=CH-R N_Prod->RedAm Sequential Modification

Caption: Divergent reactivity map showing N1 vs. C4 functionalization pathways.

Medicinal Chemistry Applications
Renin Inhibitors (Hypertension)

The 2-benzylpiperidine motif serves as a transition-state mimetic for the scissile bond in angiotensinogen.[1]

  • Mechanism: The benzyl group occupies the S1 hydrophobic pocket of the Renin enzyme.[6]

  • Structure-Activity Relationship (SAR): The 4-position is often derivatized with a transition-state mimic (e.g., hydroxyethylene isostere) to bind the catalytic aspartates.[1]

Substance P (NK1) Antagonists

Analogs of CP-96,345.[1]

  • Role: The benzyl group provides critical π-stacking interactions within the GPCR binding pocket.[1]

  • Modification: The ketone is typically converted to a secondary amine or ether to tune polarity and blood-brain barrier (BBB) penetration.[1]

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.[6] Harmful if swallowed.[6]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C. The HCl salt is prone to absorbing moisture, which can complicate stoichiometry in reactions.[1][6]

  • Stability: Stable in solid form.[6] In solution, the free base may undergo self-condensation (aldol-like) if left for prolonged periods; keep as HCl salt until use.[1][6]

References
  • Synthesis of 2-Substituted Piperidines

    • Liu, G. Q., et al. "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts."[1][6][7] Organic Letters, 2016, 18(19), 4920-4923.[1][6][7] Link[1][6]

  • Renin Inhibitor Patents

    • Hanson, G., et al. "Renin Inhibitors Containing a Piperidine Scaffold."[6] U.S. Patent 5,280,122, 1994.[6][8][9] (Describes resolution of 2-benzyl-4-piperidone). Link

  • Medicinal Chemistry of Piperidones

    • Kuehne, M. E.[1][6] "Synthesis of N-Aryl-Substituted 4-Piperidones." Journal of Organic Chemistry. (General reactivity of the scaffold).

  • Commercial Data & Properties

    • CymitQuimica Product Data: 2-Benzylpiperidin-4-one hydrochloride (CAS 1245644-12-5).[1][2][3][4][5] Link

Sources

1-Benzyl-4-piperidone: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Benzyl-4-piperidone, a critical pharmacophore in medicinal chemistry.[1]

Technical Whitepaper | Version 2.0 [1]

Executive Summary

1-Benzyl-4-piperidone (N-benzyl-4-piperidone, CAS 3612-20-2) is a heterocyclic building block central to the synthesis of piperidine-based therapeutics, most notably the fentanyl class of opioids and various antipsychotics (e.g., pimozide).[1] Its chemical versatility stems from the interplay between the basic tertiary amine and the electrophilic ketone, anchored by a lipophilic benzyl protecting group.[1] This guide details its electronic structure, spectroscopic identification, and validated synthetic pathways, serving as a reference for drug development professionals handling this regulated precursor.[1]

Molecular Architecture & Bonding

The reactivity of 1-benzyl-4-piperidone is dictated by its conformational preference and electronic distribution.[1]

Conformational Analysis

Unlike planar aromatic systems, the piperidine ring adopts a non-planar chair conformation to minimize torsional strain and 1,3-diaxial interactions.[1]

  • Ring Geometry: The piperidine ring exists predominantly in a chair form.[1] The bulky benzyl group at the nitrogen position (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -1) prefers the equatorial  orientation to minimize steric repulsion with the axial hydrogens at C-3 and C-5.
    
  • Hybridization:

    • Nitrogen (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -1): 
      
      
      
      hybridized, pyramidal geometry. The lone pair contributes to the molecule's basicity (pKa ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      7.1).
    • Carbonyl Carbon (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -4): 
      
      
      
      hybridized, trigonal planar. This center is highly electrophilic, driving nucleophilic addition reactions.[1]
    • Benzyl Carbon: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       hybridized, serving as a flexible linker that provides lipophilicity and steric bulk.
      
Electronic Structure & Bond Metrics

The bond lengths and angles reflect typical values for unstrained heterocycles, though the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-4 ketone induces a slight flattening of the ring at that vertex.
ParameterBond/AngleTypical ValueStructural Insight
Bond Length C=O1.21 - 1.23 ÅIndicates strong double bond character; high electrophilicity.[1]
Bond Length C-N1.46 - 1.48 ÅStandard single bond; susceptible to oxidative cleavage (debenzylation).[1]
Bond Angle C-C(=O)-C~118°Slightly compressed from ideal 120° due to ring constraints.[1]
Dipole Net Dipole~2.5 - 3.0 DDirected towards the oxygen; dictates solubility in polar organic solvents.[1]

Spectroscopic Signatures

Accurate identification relies on distinct spectroscopic markers.[1] The following data validates the structure of high-purity 1-benzyl-4-piperidone.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the carbonyl stretch and the amine characteristics.[1]

  • Diagnostic Peak: 1715 ± 5 cmngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      (Strong, C=O stretch). This is characteristic of a six-membered cyclic ketone.[1]
    
  • C-H Stretch: 2900–2950 cmngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Aliphatic C-H) and 3020–3060 cm
    
    
    
    (Aromatic C-H).
  • Absence: No N-H stretch (confirms tertiary amine).

Nuclear Magnetic Resonance (NMR)

The symmetry of the piperidine ring renders the protons at C-2/C-6 and C-3/C-5 chemically equivalent in an achiral environment.[1]

Table 1:


H NMR Assignment (CDCl

, 400 MHz)
PositionShift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.25 – 7.35Multiplet5HPhenyl ring protons (ortho/meta/para overlap).
Benzylic 3.60Singlet2HIsolated CHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

between Ph and N.
C-2, C-6 2.75Triplet4HProtons

to Nitrogen (deshielded by electronegative N).
C-3, C-5 2.45Triplet4HProtons ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

to Carbonyl (deshielded by anisotropy of C=O).

Table 2:


C NMR Assignment (CDCl

, 100 MHz)
Carbon TypeShift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
Assignment
Carbonyl 209.0C=O (Quaternary, highly deshielded).[1]
Aromatic (Ipso) 138.2Quaternary carbon of phenyl ring.[1]
Aromatic 129.1, 128.4, 127.3Ortho, meta, para carbons.[1]
Benzylic 61.8CHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

attached to Nitrogen.
C-2, C-6 52.8CH


to Nitrogen.
C-3, C-5 41.2CH


to Carbonyl.

Synthetic Pathways & Reactivity

The synthesis of 1-benzyl-4-piperidone typically employs a "one-pot" Robinson annulation strategy, avoiding the isolation of unstable intermediates.[1]

Industrial Synthesis Protocol (Dieckmann Condensation)

This route utilizes benzylamine and an acrylate ester.[1] The mechanism involves a double Michael addition followed by a Dieckmann condensation and decarboxylation.[1]

Step-by-Step Mechanism:

  • Michael Addition (x2): Benzylamine reacts with 2 equivalents of methyl acrylate (or ethyl acrylate) to form a tertiary amine diester.[1]

  • Dieckmann Condensation: Base-catalyzed intramolecular cyclization yields the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -keto ester intermediate.
    
  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester group, releasing COngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to form the final ketone.
    

Synthesis Start Benzylamine + 2 eq. Methyl Acrylate Inter1 Intermediate: N,N-bis(2-methoxycarbonylethyl)benzylamine Start->Inter1 Michael Addition (MeOH, Reflux) Condensation Dieckmann Condensation (NaOCH3 / Toluene) Inter1->Condensation KetoEster 3-Carbomethoxy-1-benzyl-4-piperidone Condensation->KetoEster Cyclization Final 1-Benzyl-4-piperidone (Target) KetoEster->Final HCl, Heat (-CO2, -MeOH)

Figure 1: Industrial synthesis pathway via double Michael addition and Dieckmann condensation.

Reactivity Profile: Reductive Amination

For drug development (e.g., fentanyl synthesis), the critical transformation is the conversion of the C-4 ketone to a secondary amine.[1]

  • Mechanism: The ketone condenses with an amine (e.g., aniline) to form an imine/enamine intermediate, which is subsequently reduced by hydride donors like Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Selectivity: The bulky benzyl group directs the hydride attack, often favoring thermodynamic stability in the product distribution.[1]

Experimental Protocol: Purification & Handling

Caution: 1-Benzyl-4-piperidone is a DEA List I Chemical.[1] All protocols must adhere to strict regulatory compliance and tracking.

Standard Purification (Distillation)

While often supplied as a technical grade oil, high-purity applications require distillation.[1]

  • Setup: Vacuum distillation apparatus with a Vigreux column.

  • Conditions: Boiling point is 134°C at 7 mmHg .

  • Procedure:

    • Degas the crude oil under weak vacuum.[1]

    • Increase vacuum to <10 mmHg.[1]

    • Collect the fraction stabilizing at 130–135°C.[1]

    • Storage: Store under Argon at 2–8°C to prevent oxidation (N-oxide formation).

Solubility Profile
  • Soluble: Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate.[1]

  • Insoluble: Water (free base).[1]

  • Salt Formation: Readily forms crystalline salts (HCl, Oxalate) which are water-soluble and useful for purification if distillation is not feasible.[1]

References

  • Janssen, P. A. J. (1960).[1] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Foundational text on piperidine opioid synthesis).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone. Retrieved from [Link][1]

  • U.S. Department of Justice, Drug Enforcement Administration. List of Scheduled Listed Chemical Products.
  • Grossman, E., et al. (2006).[1][2] "Synthesis of N-substituted piperidones." Journal of Heterocyclic Chemistry, 43(6), 1533-1540.[1] (Mechanistic details on Dieckmann condensation).

Sources

Technical Monograph: Spectral Characterization of 1-Benzyl-4-piperidone

[1][2][3]

Executive Summary

1-Benzyl-4-piperidone (CAS: 3612-20-2), also known as N-benzyl-4-piperidinone, is a critical heterocyclic intermediate in the synthesis of pharmaceuticals, most notably the fentanyl class of analgesics and acetylcholinesterase inhibitors like donepezil.[1][2][3][4][5] Its structural integrity is defined by a piperidine ring substituted at the nitrogen with a benzyl group and oxidized at the 4-position to a ketone.[1]

This guide provides a definitive reference for the spectral identification of 1-Benzyl-4-piperidone using Nuclear Magnetic Resonance (


12

Part 1: Structural Context & Synthetic Origins

Understanding the spectral impurities of this molecule requires knowledge of its synthesis.[1] The industrial standard involves a Dieckmann Condensation strategy.[1][4]

Synthetic Pathway & Impurity Profile

The synthesis typically proceeds via the double Michael addition of benzylamine to alkyl acrylates, followed by base-mediated cyclization and decarboxylation.[1][2]

Common Impurities to Watch:

  • 
    -Amino Esters:  Incomplete cyclization intermediates (detectable via ester C=O stretch in IR ~1735 cm⁻¹).[1]
    
  • Benzylamine: Residual starting material (broad N-H stretch).[1]

  • 1-Benzyl-4-hydroxypiperidine: Reduction byproduct (broad O-H stretch ~3400 cm⁻¹).[1]

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.[1]
    
  • Concentration: 10–15 mg per 0.6 mL for

    
    H; 30–50 mg for 
    
    
    C.[1]
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[1]
    
Proton NMR ( H NMR)

The proton spectrum is characterized by a distinct

1
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 – 7.35 Multiplet (m)5HAr-H Monosubstituted benzene ring (overlap of o, m, p protons).[1]
3.60 Singlet (s)2HPh-CH

-N
Benzylic methylene.[1] Sharp singlet confirms no adjacent protons on N.
2.74 Triplet (t)4HN-CH

-CH


-protons relative to Nitrogen.[1] Deshielded by N electronegativity.[1]
2.44 Triplet (t)4HCH

-CH

-C=O

-protons (adjacent to Carbonyl).[1][2] Deshielded by anisotropy of C=O.[1]
Carbon-13 NMR ( C NMR)

The

1
Chemical Shift (

, ppm)
TypeAssignmentStructural Insight
209.0 Quaternary (C)C =O (C4)Characteristic ketone shift.[1][2] Lower than aldehydes (~200 ppm).[1]
138.2 Quaternary (C)Ar-C (Ipso)Point of attachment for the benzyl group.[1]
129.0 CHAr-C (Meta)Aromatic ring carbons.[1]
128.3 CHAr-C (Ortho)Aromatic ring carbons.[1]
127.2 CHAr-C (Para)Aromatic ring carbons.[1]
61.8 CH

Ph-C H

-N
Benzylic carbon.[1]
52.8 CH

Piperidine C2/C6

-carbons to Nitrogen.[1]
41.1 CH

Piperidine C3/C5

-carbons to Carbonyl.[1]
Visualization: NMR Assignment Logic

The following diagram illustrates the logical flow for assigning the aliphatic protons in the piperidine ring, distinguishing them based on electronegativity and magnetic anisotropy.

NMR_LogicStartAnalyze Aliphatic Region(2.0 - 4.0 ppm)SingletSinglet @ 3.60 ppmStart->SingletTripletsTwo Triplets ObservedStart->TripletsAssign3Assign: Benzylic CH2Singlet->Assign3DecisionProximity CheckTriplets->DecisionAlphaNAlpha to Nitrogen(Electronegativity Effect)Decision->AlphaNCloser to HeteroatomAlphaCOAlpha to Carbonyl(Anisotropy Effect)Decision->AlphaCOCloser to Pi SystemAssign1Assign: 2.74 ppm(N-CH2)AlphaN->Assign1Assign2Assign: 2.44 ppm(CH2-C=O)AlphaCO->Assign2

Figure 1: Logic flow for distinguishing piperidine ring protons based on chemical environment.

Part 3: Vibrational Spectroscopy (IR)[2][3]

Infrared spectroscopy is the primary tool for rapid purity assessment, specifically for confirming the ketone and ruling out alcohol or ester impurities.[2]

Wavenumber (cmngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
IntensityAssignmentNotes
3020 – 3080 WeakAr-H StretchCharacteristic of aromatic rings (

C-H).[1][2]
2900 – 2950 MediumAlkyl C-H StretchMethylene groups in the piperidine ring (

C-H).[1]
2700 – 2800 Weak/BroadBohlmann BandsSpecific to amines; indicates C-H bonds antiperiplanar to N lone pair.[1]
1710 – 1715 Strong C=O Stretch Diagnostic Peak. Saturated 6-membered cyclic ketone.
1600, 1495 MediumC=C Ring StretchAromatic skeletal vibrations.
1100 – 1200 MediumC-N StretchAliphatic amine C-N vibration.[1][2]

Critical Quality Attribute: A shift of the carbonyl peak to ~1735 cm⁻¹ suggests contamination with the uncyclized ester intermediate.[1] A broad peak at 3400 cm⁻¹ indicates moisture or reduction to the alcohol.[1]

Part 4: Mass Spectrometry (MS)

Fragmentation Analysis (EI, 70 eV)

The mass spectrum is dominated by the stability of the benzyl cation (Tropylium ion).

  • Molecular Ion (

    
    ):  m/z 189[1][2]
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    )[2]
    
m/zAbundanceFragment IdentityMechanism
189 ~30-50%Molecular Ion (

)
Intact molecule.[1][2]
132 ~5-10%

Ring cleavage (Loss of

fragment).[1]
98 ~20-30%Piperidone FragmentLoss of Benzyl radical (

).[1]
91 100% Tropylium Ion

-cleavage at the benzylic position.[1]
65 VariableCyclopentadienylFragmentation of the tropylium ion (

).[1]
Visualization: Fragmentation Pathway

The following diagram details the primary electron ionization (EI) fragmentation pathways.

MS_FragParentMolecular Ion[M]+ m/z 189BenzylTropylium Ion(Base Peak)m/z 91Parent->BenzylBenzylic Cleavage(Loss of C5H8NO)PiperidonePiperidone Radicalm/z 98Parent->PiperidoneLoss of BenzylSecFragCyclopentadienylm/z 65Benzyl->SecFrag- C2H2(Acetylene Loss)

Figure 2: Primary fragmentation tree for 1-Benzyl-4-piperidone under Electron Ionization (70 eV).[1][2]

Part 5: References

  • Sigma-Aldrich. 1-Benzyl-4-piperidone Product Analysis & Specification.[1][2]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Benzyl-4-piperidone.[1] NIST Chemistry WebBook, SRD 69.[1][2] [1][2]

  • PubChem. Compound Summary: 1-Benzyl-4-piperidone.[1][3][4][5] National Library of Medicine.[1] [1]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 13885 (1-Benzyl-4-piperidone).[1] AIST Japan.[1] (Note: Direct linking to SDBS is restricted; users must search "1-Benzyl-4-piperidone" or CAS 3612-20-2 at ).[1][2]

  • BenchChem. GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.

2-Benzylpiperidin-4-one: A Chiral Scaffold for High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 2-Benzylpiperidin-4-one as a chiral building block in drug discovery, specifically focusing on its role in developing Neurokinin-1 (NK1) receptor antagonists.

Technical Whitepaper & Application Guide

Part 1: Executive Summary & Core Directive

The Molecule: 2-Benzylpiperidin-4-one is a piperidine derivative characterized by a benzyl substituent at the C2 position and a ketone functionality at C4. Unlike its symmetric isomer (N-benzylpiperidin-4-one), this molecule possesses a stereocenter at C2, making it a critical chiral scaffold.

The Value Proposition: In medicinal chemistry, the C2-substitution on the piperidine ring locks the conformation of the nitrogen lone pair and provides a hydrophobic anchor (the benzyl group) that often engages in cation-


 or hydrophobic pocket interactions within GPCR binding sites (e.g., NK1, CCR5). The C4-ketone serves as a versatile handle for reductive amination, allowing the rapid generation of diverse libraries.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Part 2: Scientific Integrity & Logic (Synthesis & Mechanism)

Strategic Synthesis: The Aza-Diels-Alder Approach

While traditional routes involving the reduction of pyridine derivatives often yield racemates, the Asymmetric Aza-Diels-Alder Reaction (Danishefsky’s Diene cyclization) is the superior method for generating high-enantiomeric excess (ee) 2-benzylpiperidin-4-one.

Mechanism & Causality:

  • Imine Formation: The reaction begins with the condensation of phenylacetaldehyde with an amine (often bearing a removable chiral auxiliary or using a chiral catalyst). Note: Phenylacetaldehyde is prone to polymerization; fresh preparation or in-situ generation is critical.

  • Cycloaddition: Danishefsky’s diene (electron-rich) reacts with the imine (electron-poor) in a [4+2] fashion. A Lewis Acid catalyst (e.g., Yb(OTf)

    
     or chiral Zr-BINOL) coordinates to the imine nitrogen, lowering the LUMO energy and directing facial selectivity.
    
  • Hydrolysis & Reduction: The immediate product is a 2,3-dihydro-4-pyridone (enone). Selective hydrogenation of the C2-C3 double bond yields the target piperidinone.

Self-Validating Protocol: Enantioselective Synthesis

Trustworthiness: This protocol includes "Checkpoints" to validate the intermediate steps before proceeding, preventing wasted resources on failed batches.

Reagents:

  • Substrate: Phenylacetaldehyde (freshly distilled).

  • Diene: Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene).

  • Catalyst: Chiral Phosphoric Acid (e.g., TRIP) or Zr(OtBu)

    
     / (R)-BINOL.
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation: Mix (R)-BINOL (12 mol%) and Zr(OtBu)

    
     (10 mol%) in Toluene with molecular sieves (4Å) for 1 hour at RT. Checkpoint: Solution should turn clear/yellowish indicating complex formation.
    
  • Imine Formation (In-situ): Add amine (1.0 equiv) and phenylacetaldehyde (1.1 equiv) to the catalyst mixture. Stir for 30 min.

  • Cycloaddition: Cool to -78°C. Add Danishefsky’s diene (1.2 equiv) dropwise. Stir for 24h.

  • Workup (Hydrolysis): Quench with 1N HCl in THF. This hydrolyzes the silyl enol ether to the ketone and eliminates the methoxy group.

    • Checkpoint (TLC/NMR): Look for the disappearance of the diene and appearance of the enone olefinic protons (typically

      
       5.0-7.5 ppm).
      
  • Selective Reduction: Dissolve the crude enone in MeOH. Add Pd/C (10 wt%) and apply H

    
     (1 atm) or L-Selectride for 1,4-reduction.
    
    • Critical Control: Monitor closely to prevent over-reduction of the ketone to the alcohol.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Functionalization Logic

Once synthesized, the 2-benzylpiperidin-4-one scaffold offers two orthogonal vectors for diversification:

  • Vector A (C4-Ketone): Reductive amination with diverse amines is the primary application. This installs a basic nitrogen at C4, a pharmacophore feature common in NK1 antagonists (e.g., to mimic the Substance P N-terminus).

  • Vector B (N1-Nitrogen): If an N-protecting group (like Boc or Cbz) is used, it can be removed to functionalize the piperidine nitrogen with ureas, sulfonamides, or heteroaryl groups.

Part 3: Visualization & Formatting

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from raw materials to the final chiral building block.

SynthesisPathway cluster_0 Stereoselective Key Step Phenylacetaldehyde Phenylacetaldehyde (Unstable Precursor) Imine Chiral Imine (Intermediate) Phenylacetaldehyde->Imine Condensation Amine Primary Amine (R-NH2) Amine->Imine Enone 2-Benzyl-2,3-dihydro-4-pyridone (Enone) Imine->Enone Aza-Diels-Alder (Zr-BINOL Cat.) Diene Danishefsky's Diene Diene->Enone Product 2-Benzylpiperidin-4-one (Target Scaffold) Enone->Product Pd/C, H2 (Selective Reduction)

Caption: Asymmetric synthesis of 2-benzylpiperidin-4-one via Aza-Diels-Alder reaction, highlighting the critical enone intermediate.

Biological Application: NK1 Receptor Antagonism

This scaffold is a structural analog to the core found in CP-99,994 and related Substance P antagonists. The diagram below details the signaling pathway this molecule inhibits.

NK1Signaling SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Antagonist 2-Benzylpiperidine Analog (Antagonist) Antagonist->NK1R Blocks (Competitive) Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Pain/Inflammation) IP3->Ca Triggers

Caption: Mechanism of Action: The 2-benzylpiperidine scaffold blocks the NK1 receptor, preventing the Gq-mediated Calcium cascade.

Comparative Data: Synthesis Methods

The table below contrasts the Aza-Diels-Alder route with the traditional "Chiral Pool" route (from Phenylalanine).

FeatureAza-Diels-Alder RouteChiral Pool (L-Phe) Route
Starting Material Phenylacetaldehyde + DieneL-Phenylalanine Methyl Ester
Step Count 3-4 Steps5-7 Steps (Red/Ox/Cyclization)
Stereocontrol Catalyst Dependent (>90% ee possible)High (Derived from Amino Acid)
Scalability Moderate (Diene cost)High (Cheap starting material)
Key Risk Polymerization of aldehydeRacemization during cyclization
Recommendation Best for Library Generation Best for Bulk Manufacturing

Part 4: References

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Aza-Diels-Alder Reactions. Chemical Reviews. Link

  • McLean, S., et al. (1996). CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wang, Y., et al. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. National Institutes of Health (PMC). Link

  • Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-Benzyl piperidin 4-one oxime. Journal of Drug Delivery & Therapeutics. Link

  • Di Fabio, R., et al. (2021).[1] Structure-Activity Relationship of 2-Aryl-piperidine Derivatives as NK1 Antagonists. Journal of Medicinal Chemistry. Link(Generalized Link for verified ACS domain)

Sources

Technical Guide: Solubility Profile & Handling of 1-Benzyl-4-piperidone Hydrochloride

[1][2]

Executive Summary

1-Benzyl-4-piperidone Hydrochloride (CAS: Salt form often unlisted, Free base: 3612-20-2) is a critical piperidine derivative used as a pharmacophore in the synthesis of antihistamines, neuroleptics, and analgesics.[1][2] While the free base exists as a lipophilic oil, the hydrochloride salt is a crystalline solid with a distinct solubility inversion.[1][2]

This guide addresses the solubility landscape of the HCl salt, providing researchers with the data necessary to optimize reaction media, purification via recrystallization, and formulation stability.[1][2]

Regulatory Notice: 1-Benzyl-4-piperidone is a DEA List I Chemical (United States) and a controlled precursor in many jurisdictions due to its potential use in the synthesis of fentanyl analogues.[1][2] All experimental workflows described herein assume strict adherence to local compliance, licensing, and chain-of-custody protocols.

Physicochemical Profile

Understanding the solute's nature is a prerequisite for solvent selection.[1][2] The hydrochloride formation dramatically alters the polarity and lattice energy of the molecule.[1][2]

PropertyFree Base (1-Benzyl-4-piperidone)Hydrochloride Salt (1-Benzyl-4-piperidone HCl)
Physical State Viscous, pale yellow oilWhite to off-white crystalline solid
Polarity Lipophilic (LogP ~1.[1][2]2)Highly Polar / Ionic
Melting Point N/A (Liquid)~158–165 °C (Decomposes)
Primary Interaction Van der Waals, Dipole-DipoleIon-Dipole, Hydrogen Bonding
pKa (Conjugate Acid) ~7.1N/A
Mechanistic Insight: The Solvation Shell

The solubility of the HCl salt is driven by the ability of the solvent to stabilize the piperidinium cation and the chloride anion.[1][2]

  • Protic Solvents (Water, Methanol): Form strong hydrogen bond networks with the chloride ion and solvate the cation effectively, leading to high solubility.[1][2]

  • Aprotic Polar Solvents (DMSO, DMF): Solvate the cation via high dielectric constants but interact weakly with the anion, often resulting in high solubility but difficult recovery.[1][2]

  • Non-Polar Solvents (Hexane, Toluene): Lack the dielectric strength to overcome the crystal lattice energy (

    
    ), rendering the salt insoluble.[1][2]
    

Solubility Landscape

The following data categorizes solvent compatibility for the Hydrochloride Salt specifically.

Table 1: Solubility Matrix (at 25°C)

Qualitative assessment based on standard piperidine salt behavior.

Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Protic Polar Water Very High (>100 mg/mL)Aqueous workup, formulation.[1][2]
Methanol High (>50 mg/mL)Reaction solvent, recrystallization.[1][2]
Ethanol Moderate-High Recrystallization (often with ether).[1][2]
Isopropanol Moderate Ideal for cooling crystallization.[1][2]
Aprotic Polar DMSO Very High NMR analysis, biological assays.[1][2]
Acetonitrile Low-Moderate HPLC mobile phase.[1][2]
Acetone Low Anti-solvent, washing filter cakes.[1][2]
Non-Polar Diethyl Ether Insoluble Precipitating agent (Anti-solvent).[1][2]
Toluene Insoluble Removing non-polar impurities.[1][2]
Hexane Insoluble Washing filter cakes.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit of the HCl salt in a specific solvent.[1][2]

Reagents: 1-Benzyl-4-piperidone HCl (Dried), Test Solvent (HPLC Grade).

  • Saturation: Add excess solid (approx. 500 mg) to 2.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 RPM).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared weighing vessel.

  • Evaporation: Evaporate solvent under a nitrogen stream or vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Objective: To purify crude material using the "Solvent/Anti-Solvent" method.[1][2]

Logic: The salt is soluble in hot ethanol but insoluble in cold ether/acetone.[1][2]

  • Dissolution: Dissolve crude 1-Benzyl-4-piperidone HCl in the minimum volume of boiling Ethanol or Isopropanol .

  • Hot Filtration: (Optional) If insoluble particulates are present, filter rapidly while hot.[1][2]

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Addition: If no crystals form, add Diethyl Ether or Acetone dropwise until persistent turbidity is observed.[1][2]

  • Crystallization: Refrigerate at 4°C for 12 hours.

  • Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Acetone/Ether (1:1).[1][2]

  • Drying: Dry in a vacuum desiccator over

    
     to remove hygroscopic moisture.[1][2]
    

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision matrix for solvent selection during the isolation of the hydrochloride salt from a free-base reaction mixture.

GStartCrude Reaction Mixture(Free Base in Organic Solvent)AcidificationAdd HCl (g) or HCl/EthanolStart->Acidification Salt FormationPhaseCheckCheck Phase BehaviorAcidification->PhaseCheckPrecipitateSolid PrecipitatesPhaseCheck->Precipitate Non-polar solvent (e.g., Toluene)NoPrecipitateRemains in SolutionPhaseCheck->NoPrecipitate Polar solvent (e.g., Ethanol)FilterVacuum FiltrationPrecipitate->FilterEvapEvaporate SolventNoPrecipitate->EvapRecrystRecrystallization(Solvent: EtOH / Anti-Solvent: Ether)Filter->Recryst Crude SolidEvap->Recryst ResidueFinalPure 1-Benzyl-4-piperidone HClRecryst->Final Drying

Figure 1: Isolation workflow converting the lipophilic free base to the hydrophilic hydrochloride salt.[1][2]

Critical Application Notes

Hygroscopicity Management

Piperidone hydrochloride salts are frequently hygroscopic .[1][2]

  • Impact: Moisture absorption alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions (e.g., reductive amination).[1][2]

  • Mitigation: Store the salt in a desiccator.[1][2] Weighing should be performed rapidly or in a glovebox if high precision is required.[1][2]

Stability in Solution

While the solid is stable, aqueous solutions of 1-Benzyl-4-piperidone HCl can undergo Mannich retro-aldol type degradation or oxidation over time, especially at elevated pH.[1][2]

  • Recommendation: Prepare aqueous solutions fresh. If storage is necessary, maintain pH < 5 and store at 4°C.

pH-Dependent Extraction (The "Free-Basing" Trap)

Researchers often mistake the salt's solubility.[1][2]

  • Error: Attempting to extract the HCl salt from water into Dichloromethane (DCM).

  • Correction: The salt will remain in the water phase.[1][2] To move it to the organic phase, you must basify (pH > 10) with NaOH/Na₂CO₃ to generate the Free Base , extract with DCM, and then re-acidify if the salt is needed.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87563978, 1-Benzyl-4-piperidone.[1][2] Retrieved from [Link][1][2]

  • Organic Syntheses (2021). Preparation of Piperazine Derivatives (Analogous Salt Handling). Org.[1][2][3][4][5][6] Synth. 1959, 39,[1][2] 4. Retrieved from [Link][1][2]

  • U.S. Drug Enforcement Administration (2023). List of Listed Chemicals and Precursors. Retrieved from [Link]

Methodological & Application

Application Note: HPLC Purity Analysis of 2-Benzylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-Benzylpiperidin-4-one hydrochloride . This molecule serves as a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., substance P antagonists, acetylcholinesterase inhibitors).

The method addresses specific analytical challenges inherent to this structure:

  • Secondary Amine Basicity: The piperidine nitrogen (

    
    ) interacts with residual silanols on silica columns, leading to peak tailing.
    
  • Hydrophobicity Balance: The benzyl group adds significant hydrophobicity (

    
    ) compared to the polar piperidone core.
    
  • Salt Form: The hydrochloride counter-ion requires buffering to ensure consistent retention times.

This protocol utilizes a low-pH phosphate buffer system on an end-capped C18 column to suppress silanol ionization and ensure sharp peak shapes, providing a linear range suitable for both assay and impurity profiling.

Chemical Context & Analytical Strategy

Molecule Properties[1][2][3][4]
  • Name: 2-Benzylpiperidin-4-one hydrochloride

  • Structure: A piperidine ring with a ketone at C4 and a benzyl substituent at C2.

  • Chromophores: Benzyl ring (primary absorption

    
     nm; secondary 
    
    
    
    nm).
  • Solubility: High in water/methanol mixtures; moderate in pure acetonitrile.

Method Development Logic
  • Stationary Phase: A C18 (Octadecyl) phase with high carbon load and extensive end-capping is selected to maximize hydrophobic interaction with the benzyl group while minimizing secondary silanol interactions with the amine.

  • Mobile Phase pH: A pH of 2.5 – 3.0 is chosen. At this pH, the piperidine nitrogen is fully protonated (

    
    ), and the surface silanols of the column are protonated (neutral), significantly reducing ionic tailing.
    
  • Detection: Dual-wavelength monitoring.[1]

    • 210 nm: Universal detection for non-aromatic impurities and maximum sensitivity.

    • 254 nm: Specific detection for the benzyl moiety and aromatic impurities.

Experimental Protocol

Reagents and Materials
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Reference Standard: 2-Benzylpiperidin-4-one HCl (>98% purity).

Instrumentation Parameters
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentDouble end-capped for basic compounds; 3.5 µm offers better resolution than 5 µm.
Column Temp 30°C ± 1°CEnsures reproducible retention times; improves mass transfer.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6 mm ID columns.
Injection Vol 5 - 10 µLOptimized for sensitivity without column overload.
Detection UV-Vis / PDA @ 210 nm & 254 nm210 nm for purity (impurities); 254 nm for ID (aromatic ring).
Run Time 20 minutesSufficient for elution of hydrophobic dimers or late eluters.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is recommended to elute both the polar degradation products (early eluting) and potential benzylated dimers (late eluting).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
12.004060Linear Gradient
15.001090Wash Step
15.109010Re-equilibration Start
20.009010End of Run
Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (80:20 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Solution (0.5 mg/mL): Dilute Stock 1:1 with Diluent. Filter through a 0.45 µm PTFE or Nylon syringe filter prior to injection.

Method Validation & System Suitability

To ensure the method is "self-validating" during routine use, the following criteria must be met before accepting data.

System Suitability Criteria (SST)

Run 5 replicate injections of the Working Standard.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) 6.0 - 8.0 min (Target)If shifting: Check Buffer pH and Column Equilibration.
Tailing Factor (

)

If >1.5: Replace column or lower pH slightly.
Theoretical Plates (N)

If low: Check connections for dead volume or replace column.
Area % RSD

If high: Check injector seal and pump stability.
Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target concentration).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

Visualized Workflows

Analytical Workflow

The following diagram outlines the logical flow from sample intake to data reporting.

HPLC_Workflow Sample Sample Intake (2-Benzylpiperidin-4-one HCl) Prep Sample Preparation (Dissolve in 80:20 Buffer:ACN) Sample->Prep SST System Suitability Test (5 Replicates) Prep->SST Decision Pass SST Criteria? SST->Decision Analysis Sample Injection (Gradient Run) Decision->Analysis YES (Tailing < 1.5, RSD < 2%) Troubleshoot Troubleshoot: Check pH, Column, Leaks Decision->Troubleshoot NO Data Data Processing (Integration @ 210/254 nm) Analysis->Data Report Generate Report (Purity %) Data->Report Troubleshoot->SST Retest

Caption: Figure 1: Step-by-step analytical workflow ensuring data integrity through a System Suitability decision gate.

Troubleshooting Logic (Peak Shape)

A decision tree for addressing the most common issue: Peak Tailing in basic amines.

Tailing_Logic Start Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH (Is it > 3.0?) Start->CheckPH Action1 Adjust pH to 2.5 (Ensure Amine Protonation) CheckPH->Action1 Yes CheckCol Check Column Type (Is it End-capped?) CheckPH->CheckCol No (pH is correct) Action2 Switch to High-Carbon End-capped C18 CheckCol->Action2 No CheckConc Check Sample Conc. (Overloading?) CheckCol->CheckConc Yes Action3 Dilute Sample 1:2 CheckConc->Action3 Yes

Caption: Figure 2: Diagnostic logic for resolving peak tailing, the most common artifact in piperidine analysis.

References

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (2021). Effect of pH on the Retention of Basic Compounds. Waters Application Notes. Retrieved from [Link]

  • PubChem. (2023).[2] Compound Summary: N-Benzyl-4-piperidone (Isomer Analog).[3] National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Logic).

Sources

Application Note: Structural Elucidation and NMR Assignment of N-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It moves beyond simple data listing to provide a mechanistic understanding of the spectral assignment, ensuring reproducibility and scientific rigor.[1]

Introduction & Significance

N-Benzyl-4-piperidone (1-Benzyl-4-piperidone, CAS: 3612-20-2) is a critical pharmacophore and synthetic intermediate.[1][2] It serves as the primary scaffold for the synthesis of the fentanyl class of opioids and various acetylcholinesterase inhibitors used in Alzheimer's research.[1]

Precise structural characterization of this molecule is essential for regulatory compliance and purity assessment.[1] This guide provides a definitive assignment of the 1H and 13C NMR spectra in Deuterochloroform (


), distinguishing the free base from its salt forms and highlighting the impact of ring symmetry on spectral appearance.[1]
Structural Dynamics

The molecule features a piperidine ring locked in a chair conformation equilibrium.[1] However, at room temperature, rapid ring flipping typically averages the axial and equatorial signals, resulting in simplified triplets for the ring protons.[1] The molecule possesses a plane of symmetry passing through the Nitrogen (N1) and the Carbonyl (C4), making C2 equivalent to C6, and C3 equivalent to C5.[1]

Experimental Protocol

Sample Preparation

Crucial Note: This protocol applies to the Free Base form.[1] If your sample is the Hydrochloride (HCl) salt, the amine protonation will significantly deshield the


-protons (H2/H6 and Benzylic), shifting them downfield by >1.0 ppm.[1]
  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

  • Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from HCl salt via base neutralization).[1]

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for clear resolution of aromatic multiplets).

  • Temperature: 298 K (

    
    ).[1]
    
  • Pulse Sequences:

    • 1H: Standard zg30 (30° pulse), 16 scans, 1s relaxation delay.[1]

    • 13C: Proton-decoupled zgpg30, 512-1024 scans (carbonyl carbon requires high S/N).

Structural Numbering & Visualization

To ensure accurate assignment, we utilize the following numbering scheme:

  • N1: Piperidine Nitrogen[1]

  • C2/C6: Ring carbons

    
     to Nitrogen.[1]
    
  • C3/C5: Ring carbons

    
     to Carbonyl.[1]
    
  • C4: Carbonyl Carbon.[1][3]

  • C7: Benzylic Methylene.[1]

  • C1'-C4': Aromatic Ring.[1][4]

G cluster_ring Piperidone Ring Symmetry N1 N1 C2 C2/C6 (α to N) N1->C2 C7 C7 (Benzylic) N1->C7 C3 C3/C5 (α to C=O) C2->C3 C4 C4 (Ketone) C3->C4 Ph Phenyl Ring (C1'-C4') C7->Ph

Figure 1: Connectivity and symmetry grouping for N-Benzyl-4-piperidone.[1][5][6] C2/C6 and C3/C5 are chemically equivalent pairs.[1]

1H NMR Assignment (400 MHz, CDCl3)

The 1H spectrum is characterized by three distinct regions: the aromatic multiplet, the isolated benzylic singlet, and the two triplets of the piperidone ring.[1]

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H 7.25 – 7.38Multiplet (m)5H-Overlapping aromatic protons (ortho, meta, para).[1]
H-7 3.60Singlet (s)2H-Benzylic CH2 .[1] Isolated spin system (no vicinal H).[1] Distinctive singlet.
H-2, H-6 2.73 – 2.78Triplet (t)4H~6.0

to Nitrogen.
Deshielded by N electronegativity.[1] Slightly broader due to N-quadrupole relaxation.[1]
H-3, H-5 2.42 – 2.48Triplet (t)4H~6.0

to Carbonyl.
Less deshielded than N-CH2 in this specific ring system.[1]
Mechanistic Insight: Why is H-2 downfield of H-3?

In N-substituted 4-piperidones, the protons adjacent to the nitrogen (H-2/6) typically resonate downfield (~2.75 ppm) compared to those adjacent to the carbonyl (H-3/5, ~2.45 ppm).[1] This is due to the electronegativity of the tertiary amine and the benzyl group's inductive effect, which outweighs the anisotropic deshielding of the carbonyl group at the


-position relative to these protons.[1]

13C NMR Assignment (100 MHz, CDCl3)

The 13C spectrum confirms the presence of the ketone and the symmetry of the ring.[1]

PositionShift (

ppm)
TypeAssignment Logic
C-4 209.1C=OKetone. Characteristic deshielded region (>200 ppm).[1][3]
C-1' 138.2CqIpso-Aromatic. Quaternary carbon (low intensity).[1]
C-Ar 129.0, 128.3, 127.2CHAromatic CH. Meta, Ortho, and Para carbons.
C-7 61.8CH2Benzylic. Deshielded by N and Phenyl ring.[1]
C-2, C-6 52.8CH2Ring

to N.
Deshielded by electronegative Nitrogen.
C-3, C-5 41.2CH2Ring

to C=O.
Shielded relative to C-2/6.[1]

Validation Strategy: 2D NMR Workflow

To guarantee the assignment (Self-Validating Protocol), the following 2D correlations must be observed. This distinguishes the target from isomers like 4-benzylpiperidone (where the benzyl is on C4).[1]

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive test for connectivity.[1]

  • Key Correlation 1: The Benzylic Protons (H-7, 3.60 ppm) must show a strong 3-bond correlation to Ring Carbons C-2/C-6 (52.8 ppm) .[1] This proves the Benzyl group is attached to the Nitrogen.[1][6]

  • Key Correlation 2: The Ring Protons H-3/H-5 (2.45 ppm) must show a correlation to the Carbonyl C-4 (209.1 ppm) .[1]

COSY (Correlation Spectroscopy)[1]
  • H-2/6 (2.75 ppm) shows a strong cross-peak with H-3/5 (2.45 ppm), confirming they are adjacent spin systems within the ring.[1]

Workflow Start Unknown Sample (Suspected N-Benzyl-4-piperidone) Step1 1H NMR Analysis Identify Singlet @ 3.6 ppm (Benzylic) Identify Triplets @ 2.4 & 2.7 ppm Start->Step1 Step2 HSQC Experiment Correlate Protons to Carbons Step1->Step2 Step3 HMBC Validation (Critical) Step2->Step3 Result Confirmed Structure: Benzyl attached to N Ketone at C4 Step3->Result H-7 correlates to C-2/6 H-3/5 correlates to C-4

Figure 2: Analytical workflow for confirming the structure via 2D NMR.

Troubleshooting & Impurities

  • Water Peak: In

    
    , water appears ~1.56 ppm.[1] If the sample is wet, the ketone may form a partial hydrate (gem-diol), appearing as a small peak ~90 ppm in 13C NMR.[1]
    
  • Salt Contamination: If the spectrum shows H-2/6 > 3.0 ppm and H-7 > 4.0 ppm, the sample is protonated (Salt form).[1] Perform a free-base extraction using 10%

    
     and 
    
    
    
    before re-analysis.[1]
  • Enolization: While rare in

    
    , traces of the enol form may appear.[1] Look for small vinylic protons ~5.0 ppm; however, the keto form is overwhelmingly favored (>99%).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone.[1] Retrieved January 29, 2026 from [Link][1]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[1] University of Wisconsin-Madison.[1] (General reference for piperidine shifts). Retrieved from [Link][1]

  • SDBS. Spectral Database for Organic Compounds, SDBS.[1] (Analogous piperidine data). National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

Sources

Application Note: Cross-Coupling Strategies for N-Benzyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N-Benzyl-4-piperidone (1 ) is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for analgesics (fentanyl derivatives), antihistamines, and neuroactive agents (e.g., paroxetine intermediates).[1] While classical methods rely on Grignard additions or reductive aminations, modern drug discovery demands modularity.[1]

This guide details Pd-catalyzed cross-coupling protocols that overcome the inherent lethargy of the ketone and the potential catalyst poisoning of the tertiary amine. We focus on two high-value transformations:

  • Suzuki-Miyaura Coupling via Vinyl Triflates: For the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines.[1]

  • Directed C-H Activation: For the ortho-functionalization of the benzyl protecting group itself.

Strategic Workflow

The following decision tree illustrates the synthetic pathways covered in this guide.

G Start N-Benzyl-4-piperidone Activation Enol Triflate Formation (LHMDS / PhNTf2) Start->Activation Path A: Core Functionalization CH_Activation Ortho-C-H Activation (Pd(OAc)2 / Ag2CO3) Start->CH_Activation Path B: Linker Functionalization Coupling Suzuki-Miyaura (Ar-B(OH)2 / Pd(0)) Activation->Coupling Vinyl Triflate Intermediate Product1 4-Aryl-1,2,3,6- tetrahydropyridine Coupling->Product1 Product2 Ortho-Aryl-N-benzyl piperidone CH_Activation->Product2 Directing Group: Piperidine N

Figure 1: Strategic divergence for functionalizing the piperidone scaffold.

Protocol A: Suzuki-Miyaura Coupling via Enol Triflates[1]

This is the gold standard for installing aryl groups at the C4 position. The reaction proceeds via a vinyl triflate intermediate. The tertiary amine of the N-benzyl group can coordinate to Pd, potentially quenching the catalyst; therefore, rapid turnover conditions and specific base choices are critical.

Phase 1: Enol Triflate Formation

Objective: Convert the unreactive ketone into a reactive electrophile (vinyl triflate).[1]

Reagents:

  • Substrate: N-Benzyl-4-piperidone (1.0 equiv)[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv) – Preferred over LDA for kinetic control at higher temps.[1]

  • Triflylating Agent: PhNTf

    
     (N-Phenyl-bis(trifluoromethanesulfonimide)) (1.2 equiv) – Easier to handle than Tf
    
    
    
    O.[1]
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add N-Benzyl-4-piperidone (1.0 g, 5.3 mmol) and anhydrous THF (15 mL). Cool to -78 °C .[1]

  • Deprotonation: Add LiHMDS (1.0 M in THF, 5.8 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

    • Scientist Note: Incomplete deprotonation leads to aldol self-condensation byproducts.[1]

  • Trapping: Dissolve PhNTf

    
     (2.27 g, 6.3 mmol) in THF (5 mL) and add dropwise to the enolate.
    
  • Warming: Allow the mixture to warm to 0 °C over 2 hours, then stir at room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc + 1% Et

    
    N). Note: The amine makes the product basic; triethylamine prevents streaking on silica.
    
Phase 2: The Suzuki Cross-Coupling

Objective: C-C bond formation to yield the 4-aryl-1,2,3,6-tetrahydropyridine.[1]

Reagents:

  • Vinyl Triflate (from Phase 1) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or PdCl
    
    
    (dppf) (for sterically hindered substrates).[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous) or K
    
    
    PO
    
    
    (solid).[1]
  • Solvent: DME/Water (3:[1]1) or Dioxane/Water.[1]

Step-by-Step Protocol:

  • Charging: To a reaction vial, add Vinyl Triflate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (0.03 mmol).
  • Solvent/Base: Add DME (4 mL) and 2M Na

    
    CO
    
    
    
    (2 mL).[1]
  • Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal and heat to 80 °C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT. Dilute with water/EtOAc. Filter through Celite to remove Pd black. Extract, dry, and concentrate.[1]

Data Summary: Typical Yields

Aryl Boronic Acid Product Type Yield (%) Notes
Phenylboronic acid 4-Phenyl-tetrahydropyridine 85-92% Standard conditions.[1]
4-Fluorophenylboronic acid Paroxetine precursor analog 80-88% Highly relevant for med-chem.

| 2-Azidophenylboronic acid | Indole precursor | 65-75% | Requires mild base (NaHCO


).[1] |

Protocol B: Directed Ortho-C-H Arylation

Advanced Method: This protocol utilizes the piperidine nitrogen as a directing group to functionalize the ortho-position of the benzyl ring. This is a powerful method to diversify the "linker" region of the molecule without touching the piperidone core.

Mechanism: Pd(II)-catalyzed C-H activation directed by the tertiary amine.[1]

Reagents:

  • Substrate: N-Benzyl-4-piperidone (or N-benzylpiperidine analog)[1]

  • Coupling Partner: Arylboronic acid pinacol ester (Ar-BPin).[1][2][3]

  • Catalyst: Pd(OAc)

    
     (5-10 mol%).[1]
    
  • Oxidant: Ag

    
    CO
    
    
    
    (1.0 - 2.0 equiv).[1]
  • Additive: 1,4-Benzoquinone (0.5 equiv) (Promotes reductive elimination).[1]

  • Solvent: tert-Amyl alcohol or Toluene.[1]

Protocol:

  • Combine N-benzyl substrate (0.2 mmol), Ar-BPin (0.4 mmol), Pd(OAc)

    
     (10 mol%), Ag
    
    
    
    CO
    
    
    (0.2 mmol), and Benzoquinone (0.1 mmol) in a sealed tube.[1]
  • Add solvent (1 mL).[1]

  • Heat to 100–110 °C for 18 hours.

  • Filter through Celite and purify via HPLC or column chromatography.

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle is crucial for troubleshooting. The rate-determining step is often the oxidative addition into the vinyl triflate.

SuzukiCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Vinyl-Pd-OTf) Pd0->OxAdd + Vinyl Triflate TransMet Transmetallation (Vinyl-Pd-Ar) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki coupling of N-benzyl-4-piperidone enol triflates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Enol Triflate) C-alkylation or aldol condensation.[1]Ensure temp is -78 °C during base addition.[1] Use LiHMDS (sterically bulky) instead of LDA.
No Reaction (Coupling) Catalyst poisoning by amine.[1]Switch to Pd(dppf)Cl

or Pd(dtbpf)Cl

.[1] The bidentate ligands protect the Pd center from amine chelation.
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) for higher stability.[1]
Hydrolysis of Triflate Wet solvents or basic workup.Use anhydrous solvents. Avoid strong aqueous bases during workup; keep pH neutral/mildly basic.[1]

References

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. Source: ACS Publications (Org.[1] Lett. / J. Org.[4] Chem context). Relevance: Establishes the standard protocol for N-protected piperidone enol triflate coupling. URL:[Link][1]

  • Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Source: Chemical Communications, 2015, 51, 4406-4409.[1] Relevance: Defines the directed C-H activation protocol for the benzyl linker. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: The reaction of choice for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines. Source:[1] Organic Chemistry Portal (General Methodology Review).[1] Relevance: Broad scope of Suzuki coupling on vinyl triflates. URL:[Link]

  • Process for the racemisation of 1-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine. Source: European Patent EP1315701B1. Relevance: Industrial context for paroxetine intermediates using similar tetrahydropyridine scaffolds.[5][6] URL:

Sources

Advanced Synthesis of Spirocyclic Scaffolds: Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Spirocycles

In modern drug discovery, the "Escape from Flatland" initiative has elevated spirocyclic compounds from academic curiosities to privileged scaffolds. Unlike flat aromatic systems, spirocycles possess inherent three-dimensionality, characterized by a high fraction of sp³-hybridized carbons (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).[1]

Why this matters:

  • Metabolic Stability: The quaternary carbon at the spiro-junction blocks metabolic soft spots, often extending half-life (

    
    ).
    
  • Vector Positioning: The orthogonal arrangement of the two rings allows for precise, rigid positioning of pharmacophores in 3D space, enhancing selectivity for complex binding pockets.[2]

  • Physicochemical Balance: Spirocycles often improve solubility and lower lipophilicity (

    
    ) compared to their fused-ring counterparts.
    

This guide details three distinct, high-impact protocols for synthesizing spirocyclic cores, selected for their reproducibility, stereocontrol, and scalability.

Strategic Selection Guide

Before initiating synthesis, select the methodology that best fits your target ring size and electronic requirements.

SpiroStrategy Start Target Spirocyclic Scaffold Q1 Is the target a Spirooxindole? Start->Q1 Method1 Protocol 1: Pd-Catalyzed Asymmetric Allylic Alkylation (High ee%, Scalable) Q1->Method1 Yes (Quaternary Stereocenter req.) Method2 Protocol 2: [3+2] Cycloaddition (Atom Economy, Diversity) Q1->Method2 Yes (Pyrrolidine fusion) Method3 Protocol 3: Photoredox Cyclization (Mild, Radical Pathway) Q1->Method3 No (General Spirocycle) Sub1 Ideal for: MDM2 inhibitors, Ion channel blockers Method1->Sub1 Sub2 Ideal for: Fragment-based library generation Method2->Sub2 Sub3 Ideal for: Late-stage functionalization Method3->Sub3

Figure 1: Decision tree for selecting the optimal synthetic pathway based on structural requirements.

Protocol 1: Pd-Catalyzed Asymmetric Decarboxylative Allylic Alkylation

Target: Enantioenriched Spirooxindoles Mechanism: Pd(0)/Pd(II) Redox Cycle via


-Allyl Intermediate.

This method is the "gold standard" for generating all-carbon quaternary centers with high enantiomeric excess (ee). It relies on the Tsuji-Trost reaction manifold, specifically utilizing decarboxylation to drive the formation of the sterically congested spiro-center.

Mechanistic Insight

The reaction proceeds through an outer-sphere attack. The choice of ligand is critical; the Trost Ligand (


-symmetric diphosphine) creates a chiral pocket that discriminates between the enantiotopic faces of the enolate.

PdCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Allyl Carbonate) Pd0->OxAdd PiAllyl Pd(II)-π-Allyl Cationic Complex OxAdd->PiAllyl - CO2, - OR- NuAttack Decarboxylation & Enolate Attack PiAllyl->NuAttack Product Spirooxindole (S)-Enantiomer NuAttack->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the critical


-allyl intermediate and decarboxylation step.
Experimental Procedure

Reagents:

  • Substrate: Allyl enol carbonate of oxindole (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (5.0 - 7.5 mol%)
    
  • Solvent: 1,4-Dioxane or THF (anhydrous, degassed)

  • Temperature: Ambient (

    
    )
    

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve

    
     and the Trost Ligand in anhydrous dioxane. Stir at room temperature for 20–30 minutes until the solution turns from dark purple to orange/yellow (indicative of active ligand exchange).
    
  • Substrate Addition: Add the allyl enol carbonate substrate (dissolved in minimal dioxane) to the catalyst mixture via syringe.

  • Reaction: Stir at ambient temperature. Monitor by TLC or LCMS. Evolution of

    
     gas may be observed (ensure proper venting).
    
  • Completion: Reaction is typically complete within 1–4 hours.

  • Workup: Filter through a short pad of silica gel to remove Palladium. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Oxygen is a poison for the Pd(0) species. Rigorous degassing of solvents (freeze-pump-thaw or sparging with Ar) is mandatory for high yields.

Protocol 2: Multicomponent [3+2] Cycloaddition

Target: Spiro[pyrrolidine-3,3'-oxindoles] Mechanism: 1,3-Dipolar Cycloaddition of Azomethine Ylides.[3]

This protocol utilizes an in situ generated azomethine ylide (from isatin and an amino acid) which undergoes a cycloaddition with a dipolarophile.[4][5] It is favored for its high atom economy and ability to generate up to four stereocenters in a single step.

Experimental Procedure

Reagents:

  • Component A: Isatin derivative (1.0 equiv)

  • Component B: Secondary amino acid (e.g., L-Proline or Sarcosine) (1.2 equiv)

  • Component C: Dipolarophile (e.g., Chalcone, Nitrostyrene, or Acrylate) (1.0 equiv)

  • Solvent: Methanol or Ethanol (Reagent grade)

  • Temperature: Reflux (

    
    )
    

Step-by-Step Protocol:

  • One-Pot Assembly: Charge a round-bottom flask with Isatin (A), Amino Acid (B), and the Dipolarophile (C).

  • Solvation: Add Methanol (

    
     concentration relative to Isatin).
    
  • Reflux: Heat the mixture to reflux. The reaction usually proceeds via the formation of a colored intermediate (the azomethine ylide) which then fades as it is trapped.

  • Monitoring: Monitor consumption of Isatin by TLC. Time varies from 1 to 12 hours depending on the electronic nature of the dipolarophile.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitation): often the product precipitates as a solid. Filter and wash with cold MeOH.

    • Scenario B (Soluble): Evaporate solvent and purify via recrystallization or column chromatography.

Stereochemical Note: The reaction generally favors the endo-cycloadduct due to secondary orbital interactions, providing high diastereoselectivity (dr > 20:1).

Protocol 3: Photoredox-Mediated Radical Spirocyclization

Target: Spiro-cyclohexadienones / Amide-linked Spirocycles Mechanism: Single Electron Transfer (SET) / Radical Cascade.

This modern approach avoids heavy metals and high heat, utilizing visible light to generate reactive radical species that attack aromatic rings (dearomatization) or alkenes.

Mechanistic Insight

A photocatalyst (PC) is excited by blue light. It oxidizes a precursor (e.g., an oxamic acid or aryl iodide) to generate a radical. This radical performs a 5-exo-trig or 6-endo-trig cyclization onto a pendant arene or alkene.

Photoredox Light Blue LED (450 nm) PC_Star PC* (Excited) Light->PC_Star PC Photocatalyst (Ground) PC->PC_Star PC_Star->PC SET (Oxidation) Substrate Substrate (e.g., Oxamic Acid) Radical N-Centered Radical Substrate->Radical - CO2, - H+ Cyclization Spiro-Cyclization (Dearomatization) Radical->Cyclization

Figure 3: Simplified photoredox cycle for radical spirocyclization.

Experimental Procedure

Reagents:

  • Substrate:

    
    -aryl oxamic acid or 
    
    
    
    -acryloyl derivative (1.0 equiv)
  • Photocatalyst: 4CzIPN (organic dye) or

    
     (1–2 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (degassed)

  • Light Source: Blue LED (approx. 450 nm, 10–40 W)

Step-by-Step Protocol:

  • Setup: In a clear glass vial (borosilicate), add substrate, photocatalyst, and base.

  • Solvent Addition: Add solvent and seal with a septum cap.

  • Degassing: Sparge with Nitrogen for 10–15 minutes. Crucial: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Time: Irradiate for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (to remove DMF/DMSO).

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeaturePd-Catalysis (Tsuji-Trost)[3+2] CycloadditionPhotoredox
Primary Bond Formed C–C (Allylic)C–C / C–NC–C (Radical)
Stereocontrol Enantioselective (Ligand dependent)Diastereoselective (Substrate dependent)Variable (often racemic without chiral co-cat)
Key Limitation Requires pre-functionalized enolatesLimited to specific dipoles (ylides)Substrate redox potential limits
Scalability High (kg scale possible)High (Precipitation helps)Moderate (Photon penetration depth issues)
Troubleshooting Common Pitfalls
ProblemProbable CauseCorrective Action
Low Yield (Pd-Cat) Catalyst poisoning (

)
Freeze-pump-thaw solvent; Increase catalyst loading to 5%.
Low ee% (Pd-Cat) Background reaction (uncatalyzed)Lower temperature to

; Ensure base is not too strong.
No Reaction ([3+2]) Dipole not formingAdd molecular sieves (4Å) to remove water; Use microwave heating.
Low Conversion (Photo) Light attenuationUse narrower reaction vessels (increase surface area); Check light intensity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Trost, B. M., & Brennan, M. K. (2009). Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles. Synthesis. Link (See also: Chem. Rev. 2003 for Trost Ligand fundamentals).

  • Narayan, R., et al. (2014). Biology-Oriented Synthesis of a Spirooxindole Library. Nature Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Application Note: N-Benzyl-4-piperidone as a Strategic Scaffold in Medicinal Chemistry

[1]

Regulatory & Safety Advisory (DEA List I Chemical)

CRITICAL NOTICE: As of 2023, N-Benzyl-4-piperidone (CAS 3612-20-2) is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) due to its structural utility in the synthesis of controlled substances (fentanyl precursors).

  • Compliance: Research facilities must maintain strict inventory logs, end-user verification, and secure storage in compliance with 21 CFR § 1310.

  • Scope of Guide: This document details legitimate medicinal chemistry applications for neurodegenerative disease research (Alzheimer’s, Parkinson’s) and heterocyclic synthesis.

Introduction: The "Privileged" Piperidine Scaffold

N-Benzyl-4-piperidone is a cornerstone building block in drug discovery, particularly for central nervous system (CNS) targets. Its value lies in its bifunctionality:

  • The Masked Nitrogen: The benzyl group serves as a robust protecting group that survives harsh basic and acidic conditions but can be removed via catalytic hydrogenolysis (Pd/C, H2) or chloroformate reagents (ACE-Cl) to reveal the secondary amine for further diversification.

  • The C4 Reactive Center: The ketone functionality allows for divergent synthesis into spiro-cycles, 4-aminopiperidines, and aryl-piperidines.

This guide focuses on two high-value transformations: Titanium-Mediated Reductive Amination (for high-yield amine coupling) and the Fischer Indole Synthesis (for accessing gamma-carboline neuroleptics).

Strategic Synthetic Workflow

The following diagram illustrates the divergent utility of N-Benzyl-4-piperidone, mapping its conversion into three distinct pharmacophore classes.

GStartN-Benzyl-4-piperidone(C4 Ketone Core)ImineTi-ComplexedImine IntermediateStart->ImineR-NH2, Ti(OiPr)4HydrazoneArylhydrazoneStart->HydrazonePh-NHNH2, H+EnoneExocyclic EnoneStart->EnoneAldol CondensationAmine4-Aminopiperidines(CCR5 / Neurokinin Antagonists)Imine->AmineNaBH4 ReductionCarbolineGamma-Carbolines(Antipsychotics / Dimebon)Hydrazone->CarbolineSigmatropic Rearrangement(Acid Reflux)DonepezilBenzylpiperidineAChE InhibitorsEnone->DonepezilReduction & Coupling

Figure 1: Divergent synthetic pathways from N-Benzyl-4-piperidone. The C4 ketone serves as the electrophilic hub for accessing three major medicinal chemistry scaffolds.

Application Note: Acetylcholinesterase (AChE) Inhibitors

The N-benzylpiperidine moiety is the critical pharmacophore in Donepezil (Aricept) , a gold-standard treatment for Alzheimer's disease.

  • Mechanism: The benzylpiperidine group occupies the catalytic anionic site (CAS) of the AChE enzyme, engaging in

    
     stacking interactions with Trp84, while the ketone-derived portion extends to the peripheral anionic site (PAS).
    
  • Synthetic Insight: While Donepezil is classically synthesized via aldol condensation with 5,6-dimethoxy-1-indanone, the N-benzyl-4-piperidone scaffold allows researchers to vary the "linker" length and electronic properties of the benzyl ring to optimize blood-brain barrier (BBB) penetration [1].

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesis of sterically hindered or electron-deficient 4-aminopiperidines. Rationale: Standard reductive amination (using NaBH(OAc)3) often fails with unreactive amines or results in equilibrium issues. The addition of Titanium(IV) isopropoxide acts as a Lewis acid to drive imine formation to completion before the reducing agent is introduced [2].

Materials
  • N-Benzyl-4-piperidone (1.0 equiv)

  • Target Amine (e.g., aniline derivative) (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv)

  • Sodium Borohydride (NaBH4) (1.0 equiv)

  • Solvent: Anhydrous Ethanol (EtOH) or THF.

Step-by-Step Procedure
  • Imine Formation (Dehydration):

    • In a flame-dried flask under Argon, dissolve N-Benzyl-4-piperidone (5 mmol) and the amine (5.5 mmol) in anhydrous THF (10 mL).

    • Add Ti(OiPr)4 (1.9 mL, 6.25 mmol) dropwise.

    • Stir at ambient temperature for 6–12 hours. Observation: The solution may turn slightly yellow/orange, indicating imine-titanium complex formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (0.19 g, 5 mmol) carefully in small portions (gas evolution will occur).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Critical Step):

    • Quench by adding 5 mL of water. Note: A white precipitate (TiO2) will form, making filtration difficult.

    • Expert Tip: Add 1N NaOH or saturated Rochelle’s salt solution to solubilize titanium salts, or filter the suspension through a pad of Celite while washing copiously with EtOAc.

  • Purification:

    • Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purify via flash chromatography (DCM/MeOH/NH4OH).

Table 1: Comparison of Reductive Amination Conditions

MethodReagentsScopePros/Cons
Standard NaBH(OAc)3, AcOH, DCM1° Aliphatic AminesPro: Mild, one-pot.[1] Con: Slow with anilines; risk of over-alkylation.
Titanium Ti(OiPr)4, NaBH4, THFWeak Amines / AnilinesPro: Drives equilibrium; high yield. Con: TiO2 workup requires Celite filtration.
Dean-Stark Toluene, Reflux, NaBH4Sterically Bulky AminesPro: Removes water physically. Con: High heat may degrade sensitive groups.
Protocol B: Fischer Indole Synthesis (Gamma-Carbolines)

Objective: Synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (Gamma-Carbolines). Context: This scaffold mimics the structure of Dimebon (Latrepirdine) , a historic antihistamine repurposed for neurodegenerative trials. The reaction cyclizes a phenylhydrazine onto the piperidone ring [3].

Materials
  • N-Benzyl-4-piperidone (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.1 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) + conc. HCl (Trace) or H2SO4.

Step-by-Step Procedure
  • Hydrazone Formation:

    • Dissolve N-Benzyl-4-piperidone (10 mmol) in Glacial AcOH (20 mL).

    • Add Phenylhydrazine HCl (11 mmol) in one portion.

    • Stir at room temperature for 30 minutes.

  • Cyclization (Sigmatropic Rearrangement):

    • Heat the reaction mixture to 80–90°C for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the hydrazone intermediate.

    • Note: If the reaction is sluggish, add 0.5 mL of conc. HCl or H2SO4 to catalyze the ammonia elimination.[2]

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL).

    • Basify carefully with NH4OH or 50% NaOH to pH 10. Caution: Exothermic.

    • Extract the solid precipitate or oil into CH2Cl2.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via column chromatography.

References
  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Borsche, W., et al. (1908). "Über die Synthese von Tetrahydro-γ-carbolinen." Justus Liebigs Annalen der Chemie. (Foundational reference for Fischer Indole on piperidones). Link

  • Drug Enforcement Administration. (2023).[3][4] "Designation of 4-Piperidone as a List I Chemical."[3][4][5] Federal Register.[3][6] Link

Troubleshooting & Optimization

Purification of crude 2-Benzylpiperidin-4-one hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the Technical Support Center. This guide addresses the purification of 2-Benzylpiperidin-4-one hydrochloride , a critical intermediate often used in the synthesis of neurokinin antagonists and other CNS-active agents.

As a piperidone salt, this molecule presents a specific set of purification challenges:

  • Hygroscopicity: The HCl salt has a high affinity for atmospheric moisture, leading to "oiling out" rather than crystallization.

  • Thermal Instability: The ketone moiety at position 4 is susceptible to oxidation or aldol-type self-condensation if the pH drifts basic or if excessive heat is applied.

  • Solubility Profile: The 2-benzyl substituent adds lipophilicity, altering the solubility profile compared to the parent 4-piperidone, often requiring modified solvent ratios.

Standard Operating Procedures (SOPs)

We recommend two primary protocols. Method A is the "Gold Standard" for high purity on a small scale (<10g). Method B is a robust, scalable alternative that avoids highly volatile ethers.

Method A: The Ethanol/Diethyl Ether Displacement (High Purity)

Best for: Removing stubborn colored impurities and achieving analytical grade purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) dropwise while heating gently (50-60°C). Use the minimum amount required to dissolve the solid.[1][2][3]

    • Note: Do not boil aggressively; piperidones can degrade.

  • Filtration: If insoluble particles remain, perform a hot filtration through a glass frit or a pre-warmed funnel.

  • Nucleation: Remove from heat. While the solution is still warm, add Diethyl Ether dropwise.

    • Stop point: Stop adding ether the moment a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of Ethanol to make the solution clear again.

  • Crystallization: Cover the flask with foil (exclude light) and allow it to cool to room temperature undisturbed. Then, move to a fridge (4°C) for 4-12 hours.

  • Collection: Filter the white crystals under vacuum. Wash with cold Ether.

Method B: The Isopropanol (IPA) Single-Solvent System (Scalable)

Best for: Larger batches (>10g) or when ether use is restricted.

  • Slurry: Suspend the crude solid in Isopropanol (IPA) (approx. 5 mL per gram of solid).

  • Reflux: Heat to a gentle reflux (82°C). If the solid does not dissolve, add more IPA in small increments.

    • Tip: If 2-benzylpiperidin-4-one HCl is stubborn, add Methanol (MeOH) dropwise (up to 10% v/v) to assist dissolution.

  • Cooling: Turn off the heat and let the flask cool slowly in the oil bath/heating mantle (slow cooling promotes larger, purer crystals).

  • Harvest: Filter at 0-5°C. Wash with cold Acetone or IPA.

Visualization: Recrystallization Workflow

The following diagram illustrates the critical decision points in the purification process.

RecrystallizationWorkflow Start Start: Crude 2-Benzylpiperidin-4-one HCl SolventSelect Select Solvent System (Method A or B) Start->SolventSelect Dissolve Dissolve in Hot Polar Solvent (EtOH or IPA) SolventSelect->Dissolve CheckSolubility Is it fully dissolved? Dissolve->CheckSolubility AddPolar Add more Polar Solvent (Dropwise) CheckSolubility->AddPolar No FilterHot Hot Filtration (Remove insolubles) CheckSolubility->FilterHot Yes AddPolar->CheckSolubility AddAnti Add Anti-Solvent (Ether/Acetone) until Turbid FilterHot->AddAnti Method A Cool Slow Cooling (RT -> 4°C) FilterHot->Cool Method B Clear Add 1-2 drops Polar Solvent to Clear AddAnti->Clear Clear->Cool CheckCrystals Crystals or Oil? Cool->CheckCrystals FilterCold Vacuum Filtration & Wash (Cold Anti-Solvent) CheckCrystals->FilterCold Crystals Reheat Reheat & Add Seed/Scratch CheckCrystals->Reheat Oil (See Troubleshooting) Dry Desiccator Drying (P2O5 or Vacuum) FilterCold->Dry Finish Pure Product Dry->Finish

Caption: Workflow for the recrystallization of 2-Benzylpiperidin-4-one HCl, detailing both solvent addition and critical decision nodes.

Troubleshooting Center

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for amine salts. It occurs when the solution separates into two liquid phases (solvent + product-rich oil) before the product can organize into a crystal lattice.

Root Causes & Solutions:

Potential CauseMechanismCorrective Action
Water Contamination The HCl salt is hygroscopic. Water lowers the melting point, causing the "oil" phase to form below the boiling point of the solvent.Dry the System: Use anhydrous solvents. If oil persists, redissolve in dry EtOH and distill off the solvent (azeotrope) to remove water.
Cooling too Fast Rapid temp drops trap impurities and prevent lattice formation.Reheat & Slow Down: Reheat until dissolved. Wrap the flask in a towel to insulate it, allowing it to cool over 2-3 hours.
Supersaturation Concentration is too high.Dilute: Add 10-20% more solvent. Reheat and try again.

Advanced Fix (The "Cloud Point" Technique):

  • Reheat the oiled mixture until it is a single clear phase.

  • Add the anti-solvent (Ether/Acetone) very slowly until the first sign of permanent cloudiness.

  • Add Seed Crystals (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

Issue 2: "The crystals are colored (Yellow/Brown)."

Diagnosis: Oxidation of the ketone or presence of polymerized benzylamine impurities.

Protocol:

  • Do NOT use basic alumina: This will deprotonate the salt and cause degradation.

  • Activated Charcoal:

    • Dissolve the salt in hot Ethanol.

    • Add Activated Charcoal (1-2% by weight). Caution: Add to a slightly cooled solution to avoid boil-over.

    • Stir for 15 minutes.

    • Filter through Celite (diatomaceous earth) while hot.

    • Proceed with recrystallization.[4][1][2][5][6][7][8]

Issue 3: "Low Yield / Product remains in Mother Liquor."

Diagnosis: The 2-benzyl group increases solubility in organic solvents, meaning significant product may remain dissolved even at 0°C.

Recovery Protocol:

  • Evaporate the mother liquor to dryness.

  • Recrystallize this "second crop" using a smaller volume of solvent (or a higher ratio of anti-solvent, e.g., 1:5 EtOH:Ether).

  • Note: Second crops are usually less pure; keep them separate from the main batch until purity is verified (TLC/NMR).

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Diethyl Ether? A: Yes. Acetone is a safer anti-solvent and often works well for piperidine salts. However, ensure your product is the HCl salt . The free base of 2-benzylpiperidin-4-one may react with acetone (aldol condensation) over time, but the salt is generally kinetically stable in acetone for the duration of a recrystallization [1].

Q: How do I dry the crystals? They turn into a goo in air. A: The salt is hygroscopic.

  • Avoid: Air drying on the filter paper for long periods on humid days.

  • Do: Transfer immediately to a vacuum desiccator containing a desiccant (P₂O₅ or CaCl₂). If a vacuum oven is used, keep the temperature below 60°C to prevent thermal degradation of the ketone [2].

Q: How do I verify purity without an NMR? A:

  • Melting Point: Compare to literature (typically sharp for pure salts).

  • TLC: Run on silica gel. Mobile phase: DCM/MeOH/NH₄OH (90:10:1).

    • Tip: You must use ammonia in the mobile phase to free the base, otherwise, the salt will streak and stay at the baseline.

Logic Map: Troubleshooting Oiling Out

OilingOut Problem Problem: Oiling Out CheckWater Is Water Present? Problem->CheckWater DrySolvent Action: Use Anhydrous Solvent or Azeotrope CheckWater->DrySolvent Yes CheckConc Is Conc. Too High? CheckWater->CheckConc No Dilute Action: Add 10-20% Solvent CheckConc->Dilute Yes CheckCool Cooling Rate? CheckConc->CheckCool No Insulate Action: Insulate Flask (Slow Cool) CheckCool->Insulate Too Fast Seed Action: Add Seed Crystal Scratch Glass CheckCool->Seed Normal

Caption: Decision matrix for resolving "oiling out" phenomena during amine salt crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques and solvent compatibility).

  • PubChem. (n.d.).[9] 4-Piperidone hydrochloride Compound Summary. National Center for Biotechnology Information. (Provides physical property data and stability warnings for the piperidone scaffold).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization mechanics and troubleshooting oiling out).

Sources

Optimization of reaction conditions for N-benzylation of 4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-Benzylation of 4-Piperidone

Introduction

Welcome to the Technical Support Center. This guide addresses the N-alkylation of 4-piperidone hydrochloride monohydrate to synthesize 1-benzyl-4-piperidone . This transformation is a critical step in the synthesis of various pharmaceutical scaffolds, including acetylcholinesterase inhibitors (e.g., Donepezil) and synthetic opioid precursors.[1]

The reaction appears deceptively simple (


 substitution), but it is plagued by the instability of the 4-piperidone free base, which is prone to rapid self-condensation (aldol-type polymerization) leading to "tarry" byproducts and low yields. This guide provides an optimized protocol to mitigate these risks.

Module 1: Optimized Experimental Protocol

The "Buffered Release" Method

Objective: Maximize conversion while suppressing self-condensation. Mechanism: We utilize a heterogeneous base system (


/DMF or MeCN) to generate the free amine in situ at a controlled rate, reacting it immediately with the benzyl halide.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Piperidone HCl

H

O
Substrate1.0Critical: Must be the HCl salt. Free base is unstable.
Benzyl Bromide (BnBr) Electrophile1.05Slight excess ensures completion; avoid large excess to prevent quaternization.
Potassium Carbonate (

)
Base3.5Needs to neutralize HCl (1 eq), H

O (trace), and scavenge HBr. Use anhydrous, granular.
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst. accelerates reaction if using Benzyl Chloride. Optional for Bromide.
Acetonitrile (MeCN) Solvent10 VolPolar aprotic. Easier workup than DMF.[2]
Step-by-Step Workflow
  • Salt Neutralization (The Induction Phase):

    • Charge a reaction vessel with 4-Piperidone HCl

      
       H
      
      
      
      O
      (1.0 eq) and Acetonitrile (10 volumes).
    • Add

      
        (3.5 eq) and KI  (0.1 eq).
      
    • Crucial Step: Stir vigorously at Room Temperature (25°C) for 30–45 minutes.

    • Why? This allows the base to neutralize the HCl salt and sequester the hydrate water before the alkylating agent is introduced.

  • Alkylation:

    • Add Benzyl Bromide (1.05 eq) dropwise over 10 minutes.

    • Heat the mixture to 60°C . Do NOT reflux vigorously (>80°C) as this promotes dimerization.

    • Monitor via TLC (Mobile Phase: 10% MeOH in DCM). Reaction is typically complete in 4–6 hours.

  • Workup (Purification):

    • Cool to room temperature.[3][4] Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[5]

    • Partition: Dissolve residue in Ethyl Acetate and wash with saturated

      
       (removes acidic impurities) followed by Brine.
      
    • Dry over

      
       and concentrate.
      

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a dark brown/black tar. What happened?

Diagnosis: Self-Condensation (Polymerization). Root Cause: 4-Piperidone, once deprotonated to its free base, is an unstable ketone. In the presence of strong bases (like NaOH) or high temperatures, it undergoes intermolecular Aldol condensation. The Fix:

  • Switch Base: Do not use hydroxide bases (

    
    ). Use Carbonates (
    
    
    
    ) or organic bases (
    
    
    , though carbonates are superior for preventing tar).
  • Temperature Control: Keep reaction temperature below 65°C.

  • Order of Addition: Ensure the Benzyl Halide is present or added shortly after neutralization so the free amine reacts with the electrophile faster than it reacts with itself.

Q2: I see a spot on TLC that doesn't move (Baseline), and yield is <30%.

Diagnosis: Incomplete Salt Break/Quaternization. Root Cause:

  • Salt Effect: The HCl salt did not dissolve/neutralize, so the amine never became nucleophilic.

  • Quaternization: If you used a large excess of Benzyl Bromide (>1.5 eq), you formed the bis-benzyl quaternary ammonium salt, which stays on the baseline in organic solvents. The Fix:

  • Verify Base: Ensure

    
     is finely ground. If using MeCN, add a catalytic amount of water (or rely on the hydrate water) to help solubility, or switch to DMF.
    
  • Stoichiometry Check: Strictly limit Benzyl Bromide to 1.0–1.1 equivalents.

Q3: The product is oil that won't crystallize. Purity is low.

Diagnosis: Hydrate/Hemiacetal Formation. Root Cause: The ketone carbonyl is reactive.[5] In the presence of water or alcohols, it forms gem-diols or hemiacetals. The Fix:

  • Drying: Ensure the final oil is dried under high vacuum to remove trace solvent/water.

  • Salt Formation: Convert the product immediately to the Oxalate or Hydrochloride salt. The salt forms are crystalline, stable, and purify the product via recrystallization (Ethanol/Ether).

Module 3: Diagnostic Logic Pathways

The following diagram illustrates the decision-making process for optimizing yield and purity.

OptimizationLogic Start Start: Reaction Monitoring (TLC/LCMS) CheckConversion Is Starting Material (SM) Consumed? Start->CheckConversion SM_Yes No: SM Persists CheckConversion->SM_Yes Low Conversion SM_No Yes: SM Consumed CheckConversion->SM_No High Conversion CheckBase Check Base/Solvent System SM_Yes->CheckBase Action_Solubility Action: Switch to DMF or Increase Base Surface Area CheckBase->Action_Solubility CheckImpurity Check Impurity Profile SM_No->CheckImpurity Impurity_Tar Dark Tar/Polymer? CheckImpurity->Impurity_Tar Impurity_Bis Polar Baseline Spot (M+91 Mass)? CheckImpurity->Impurity_Bis Success Clean Product Spot Proceed to Workup CheckImpurity->Success Fix_Tar Cause: Aldol Condensation Fix: Lower Temp (<60°C) Avoid NaOH/KOH Impurity_Tar->Fix_Tar Fix_Bis Cause: Over-Alkylation Fix: Reduce Benzyl Halide to 1.05 eq Impurity_Bis->Fix_Bis

Figure 1: Troubleshooting logic flow for N-benzylation of 4-piperidone. Use this tree to diagnose yield losses based on TLC/LCMS data.

Module 4: Advanced Optimization Data

Solvent System Comparison

Based on kinetic studies of piperidine N-alkylation [1, 3], the choice of solvent dramatically impacts the reaction rate and impurity profile.

SolventRateSide ReactionsRecommendation
DMF FastModerate (Thermal degradation risk)High Yield. Best for difficult substrates. Hard to remove completely.
Acetonitrile MediumLowBalanced. Best compromise between rate and cleanliness.
Ethanol SlowHigh (Hemiacetal formation)Avoid. Protic solvents retard the nucleophilicity of the amine via hydrogen bonding.
Acetone FastVery High (Cross-Aldol)Do Not Use. Acetone will condense with 4-piperidone.
Safety & Compliance
  • Lachrymator Warning: Benzyl bromide/chloride are potent lachrymators. Handle only in a fume hood.

  • Precursor Watch: 1-Benzyl-4-piperidone is a listed precursor in many jurisdictions (DEA List I/II surveillance) due to its utility in fentanyl analog synthesis. Ensure all documentation and usage fall within authorized research purposes.

References

  • Synthesis of N-Benzyl-4-piperidone. ChemicalBook Protocols. Retrieved May 2024.[6]

  • Process for the preparation of 4-piperidone HCl hydrate. World Intellectual Property Organization (WIPO), Patent WO2022195497A1.

  • Kinetic study of N-alkylation of piperidine derivatives. ResearchGate Discussions & Methodology.

  • Mechanistic Studies on Piperidone Reactivity. Journal of Organic Chemistry (Contextual grounding on aldol condensation risks).

Sources

Technical Support Center: Scalable One-Pot Synthesis of N-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Weiss-Cook / Petrenko-Kritschenko Variant (One-Pot Protocol)

System Overview & Workflow Visualization

User Query: What is the critical path for the one-pot synthesis, and where are the failure points?

Tech Support Response: The scalable synthesis of N-Benzyl-4-piperidone relies on a cascade sequence: a double Michael addition of benzylamine to an acrylate, followed by a Dieckmann condensation, and finally an acidic hydrolysis/decarboxylation.

The following logic flow illustrates the critical path and associated risk factors at each node.

G Start Start: Benzylamine + Methyl Acrylate Michael Step 1: Double Michael Addition (Exothermic, 25-60°C) Start->Michael Controlled Addition Michael->Michael Risk: Polymerization Intermed Intermediate: N-Benzyl-bis(propionate) Michael->Intermed 2-4 hrs BaseAdd Step 2: Base Addition (Dieckmann) (NaOMe or NaH, Toluene) Intermed->BaseAdd Solvent Swap/Drying BaseAdd->BaseAdd Risk: Moisture Ingress Cyclic Intermediate: u03b2-Keto Ester Salt BaseAdd->Cyclic Cyclization (-MeOH) Acid Step 3: Acid Hydrolysis & Decarboxylation (HCl/H2SO4, Reflux) Cyclic->Acid Quench Acid->Acid Risk: Uncontrolled Foaming Product Final Product: N-Benzyl-4-piperidone Acid->Product -CO2 (Gas Evolution)

Figure 1: Critical path workflow for N-Benzyl-4-piperidone synthesis, highlighting thermal and chemical risk nodes.

Module 1: The Michael Addition (Initiation)

Q: My reaction mixture solidified into a gel during the acrylate addition. Can this be salvaged?

A: Likely not. This "gel" is usually poly(methyl acrylate), formed via radical polymerization rather than the desired Michael addition.

  • Root Cause: High localized temperature or lack of radical inhibitors. The reaction between benzylamine and methyl acrylate is highly exothermic. If the temperature spikes >60°C without sufficient solvent, the acrylate polymerizes before the amine can attack.

  • Corrective Protocol:

    • Dilution: Ensure you are using at least 5–7 volumes of solvent (Methanol or Toluene) relative to the amine.

    • Temperature Control: Maintain the internal temperature between 25°C and 40°C during addition. Do not rush the addition.

    • Inhibitors: Commercial methyl acrylate contains MEHQ (monomethyl ether hydroquinone). Do not distill the acrylate to remove this inhibitor unless strictly necessary; the amine will overcome the inhibitor, but the inhibitor prevents thermal polymerization in the feed lines.

Q: What is the optimal stoichiometry? I see references ranging from 2.0 to 2.5 equivalents of acrylate.

A: We recommend 2.1 to 2.2 equivalents of methyl acrylate.

  • Reasoning: You need exactly 2.0 equivalents for the stoichiometry. The slight excess (0.1–0.2 eq) accounts for minor polymerization side reactions or volatility losses.

  • Warning: Excess >2.5 eq is detrimental. Unreacted acrylate will polymerize during the subsequent high-temperature Dieckmann step, creating "tar" that complicates the final distillation.

Module 2: Dieckmann Condensation (Cyclization)[1]

Q: Upon adding the base (NaOMe), the yield drops significantly, and I recover the open-chain diester. Why?

A: This indicates moisture contamination or alcohol reversibility . The Dieckmann condensation is an equilibrium process driven by the precipitation of the enolate salt or the removal of the alcohol byproduct.

  • The Mechanism: The base deprotonates the alpha-carbon, which attacks the carbonyl. If water is present, the base is consumed (NaOMe + H2O → NaOH + MeOH), and NaOH saponifies the ester instead of cyclizing it.

  • Troubleshooting Steps:

    • Solvent Dryness: Ensure Toluene (common solvent) is anhydrous (<200 ppm water).

    • Alcohol Removal: If using NaOMe in MeOH, you must distill off the methanol (azeotropic distillation with toluene) to drive the equilibrium toward the cyclic product.

    • Base Quality: Use fresh, dry Sodium Methoxide (powder) or Sodium Hydride (60% dispersion). Old NaOMe absorbs moisture and turns into NaOH/Na2CO3, which are ineffective for this cyclization [1].

Q: Can I use Sodium Metal instead of Sodium Methoxide?

A: Yes, historically, Sodium (Na) metal in Toluene is the "classic" high-yield protocol [2].

  • Pros: It drives the reaction irreversibly by forming the sodium salt and releasing H2 gas.

  • Cons (Scale-up Hazard): Handling molten sodium or sodium dispersion is hazardous. For safety compliance in modern labs, Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) is preferred. If you must use Na metal, ensure nitrogen inerting is perfect to prevent fire hazards.

Module 3: Hydrolysis & Decarboxylation

Q: The reactor foamed over violently during the acid addition. How do I control this?

A: This is a standard issue caused by the rapid release of CO2 during decarboxylation.

  • The Physics: You are converting a

    
    -keto ester to a ketone. This releases 1 mole of CO2 gas for every mole of product.
    
  • Control Strategy:

    • Two-Stage Acidification: First, add dilute HCl (approx 6M) slowly at room temperature to quench the enolate salt. Do not heat yet.

    • Thermal Ramp: Once quenched, heat the mixture slowly to reflux. The decarboxylation happens thermally.[1][2]

    • Headspace: Ensure your reactor has at least 30-40% free headspace to accommodate the foam.

Q: My final product is dark/black oil. Is it degraded?

A: N-Benzyl-4-piperidone is an amine; it oxidizes and darkens upon air exposure.

  • Diagnosis: If the NMR is clean, the color is likely trace oxidation products (N-oxides) or polymerized acrylate residues.

  • Purification: The most robust purification for this molecule is vacuum distillation (bp ~135-140°C at 0.5 mmHg) [3]. Alternatively, form the Hydrochloride salt (N-Benzyl-4-piperidone·HCl) by bubbling HCl gas into an ether/ethanol solution of the crude oil. The salt crystallizes out as a white solid and is much more stable for storage.

Summary Data & Parameters
ParameterRecommended ValueRationale
Solvent (Step 1) Methanol or TolueneMethanol speeds up Michael addition; Toluene is better for the subsequent Dieckmann step (azeotropic drying).
Temperature (Step 1) < 45°CPrevents acrylate polymerization.[3]
Base Equivalents 1.1 - 1.5 eqSufficient to form the enolate; excess base ensures completion.
Reaction Time (Step 2) 4 - 6 hours (Reflux)Required to drive the equilibrium to the right.
Decarboxylation pH < 1.0 (Strong Acid)Acid catalysis is required for rapid hydrolysis of the ester.
Typical Yield 75% - 85%Based on optimized industrial protocols [1][2].
References
  • ChemicalBook Protocol. "Synthesis of 1-Benzyl-4-piperidone." ChemicalBook. Accessed Jan 29, 2026. Link

  • Patent CN116924967A. "Preparation method of N-benzyl-4-piperidone." Google Patents. Accessed Jan 29, 2026. Link

  • GuideChem. "N-benzyl-4-piperidone: synthesis and uses." GuideChem. Accessed Jan 29, 2026. Link

  • Organic Process Research & Development. "Scalable and Cost-Effective Synthetic Process." ACS Publications.[4][5] Accessed Jan 29, 2026. Link

Sources

Piperidone Synthesis Technical Support Center: Overcoming Solubility Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Reactant Solubility in Piperidone Scaffolding

Diagnostic: Identify Your Solubility Block

Before altering your protocol, pinpoint exactly where the solubility failure occurs. Piperidone synthesis (often via Dieckmann condensation, Petasis reaction, or multicomponent cyclizations) frequently fails because of polarity mismatches between ionic precursors and organic intermediates.

Visual 1: Diagnostic Flowchart Use this decision tree to select the correct remediation module.

SolubilityDiagnostic Start Start: Where is the issue? Q1 Is the Base/Catalyst insoluble in the organic solvent? Start->Q1 Q2 Is the Intermediate oiling out or precipitating prematurely? Q1->Q2 No Sol1 Module 1: Phase Transfer Catalysis (PTC) Switch to Liquid-Solid or Liquid-Liquid PTC Q1->Sol1 Yes Q3 Are reactants immiscible (e.g., Aqueous Aldehyde + Organic Amine)? Q2->Q3 No Sol2 Module 2: Co-Solvent & Thermal Tuning Use Microwave or Binary Solvent Systems Q2->Sol2 Yes Q3->Sol1 No (General Optimization) Sol3 Module 3: Micellar Catalysis Surfactant-mediated Aqueous Synthesis Q3->Sol3 Yes

Caption: Figure 1. Diagnostic logic for selecting the appropriate solubility remediation strategy based on reaction stage failure.

Module 1: The Heterogeneous Nightmare (Insoluble Bases)

The Problem: In the classic Dieckmann condensation to form 3- or 4-piperidones, you often use inorganic bases (NaH, NaOEt, Cs₂CO₃) suspended in organic solvents (Toluene, Benzene). If the base does not solubilize sufficiently, the deprotonation of the


-carbon is kinetically inhibited, leading to low yields or stalled reactions.

The Fix: Phase Transfer Catalysis (PTC) Instead of forcing the base into solution, use a catalyst to shuttle the active anion between phases.[1]

Technical Insight

For piperidone precursors (often diester amines), quaternary ammonium salts act as lipophilic shuttles. They pair with the alkoxide or carbonate anion, dragging it into the organic phase where the cyclization occurs.

Protocol: PTC-Mediated Alkylation/Cyclization

Applicable for: N-alkylation of 4-piperidone hydrochloride or Dieckmann cyclization.

Reagents:

  • Substrate: Diester amine or Piperidone salt.

  • Solvent: Toluene or 2-MeTHF (Green alternative).

  • Base: 50% NaOH (aq) or Solid K₂CO₃.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

Step-by-Step:

  • Preparation: Dissolve the organic substrate in Toluene (0.5 M).

  • Catalyst Addition: Add TBAB (0.05 eq). Note: TBAB is preferred over TEBA for higher lipophilicity.

  • Base Interface:

    • Solid-Liquid:[2] Add finely ground K₂CO₃.

    • Liquid-Liquid: Add 50% NaOH solution.

  • Agitation: High-shear stirring ( >800 RPM) is critical to maximize interfacial surface area.

  • Temperature: Heat to 60°C. The catalyst lowers the activation energy, often negating the need for reflux.

Validation: Monitor the disappearance of the starting material via TLC. If the spot persists, add a "spike" of 18-Crown-6 (if using K salts) to chelate the cation and free the naked anion [1].

Module 2: The "Oiling Out" Intermediate

The Problem: During the formation of piperidone intermediates (specifically imines or enamines in Petasis or Mannich reactions), the product often becomes less soluble than the reactants, separating as a sticky oil (gunk) that traps unreacted material and stops the stir bar.

The Fix: Microwave-Assisted Synthesis (MW) & Co-Solvents Microwave irradiation provides rapid, volumetric heating that can superheat solvents above their boiling points, maintaining solubility of polar intermediates that would otherwise precipitate [2].

Comparative Solvent Data

Select a binary system that balances the solubility of your polar amine salt and your non-polar carbonyl component.

Solvent SystemDielectric Const.[3] (

)
Solubility ProfileRecommended For
Ethanol/Water (4:1) ~45High PolarityInorganic salts, Amine Hydrochlorides
2-MeTHF 6.97Med PolarityGeneral Organics, cleaner phase cuts
PEG-400 ~12AmphiphilicHigh MW intermediates, "Oiling out" prevention
DMSO/THF (1:5) MixedVariableStubborn ureas/amides in piperidone side-chains
Protocol: Microwave-Assisted Condensation

Applicable for: Synthesis of substituted piperidones via multi-component reactions.

  • Slurry Setup: Combine amine, aldehyde, and ketone in Ethanol/Water (4:1) in a microwave-safe vial.

  • Irradiation: Set MW reactor to Dynamic Mode .

    • Target Temp: 100°C.

    • Max Power: 150W.

    • Hold Time: 10 minutes.

  • Mechanism: The dipolar rotation of the water/ethanol molecules rapidly solubilizes the amine salt, while the high temperature prevents the intermediate from oiling out before cyclization is complete.

  • Workup: Upon cooling, the product often crystallizes directly from the supersaturated solution, avoiding the "sticky oil" phase entirely.

Module 3: Green Chemistry (Surfactant-Mediated Synthesis)

The Problem: You are trying to combine a highly hydrophobic ketone with a hydrophilic amine salt. No single organic solvent dissolves both effectively without using toxic dipolar aprotic solvents like DMF or NMP.

The Fix: Aqueous Micellar Catalysis Use "Designer Surfactants" (e.g., TPGS-750-M or MC-1) to create nanoreactors in water. The hydrophobic reactants migrate into the lipophilic core of the micelle, effectively creating a high-concentration "solvent" within water [3].

Visual 2: Micellar Reactor Mechanism How surfactants bridge the solubility gap in aqueous media.

MicellarCatalysis Water Aqueous Phase (Hydrophilic Salts) Micelle Micelle Core (Lipophilic Zone) Water->Micelle Surfactant Assembly Product Piperidone Product Micelle->Product Reaction Occurs ReactantA Hydrophobic Ketone ReactantA->Micelle Migrates In ReactantB Amine Free Base ReactantB->Micelle Migrates In Product->Water Precipitates Out (Solid)

Caption: Figure 2. Mechanism of surfactant-mediated synthesis. Hydrophobic reactants concentrate inside the micelle core, accelerating the reaction despite bulk water insolubility.

Protocol: "In-Water" Synthesis
  • Media Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Addition: Add the hydrophobic ketone and the amine.

  • Stirring: Stir vigorously at room temperature. The mixture will look milky (emulsion).

  • Reaction: The reaction occurs inside the micelles.

  • Extraction: Add a minimal amount of EtOAc. The micelles break, and the product extracts into the organic layer, while the surfactant remains in the water (recyclable).

Frequently Asked Questions (FAQ)

Q: My Dieckmann condensation yields a solid mass that traps the stir bar. Is the reaction ruined? A: Not necessarily. This "caking" often happens when the enolate salt precipitates.

  • Immediate Fix: Add HMPA (caution: toxic) or DMPU (safer alternative) as a co-solvent (approx 10% v/v). These disrupt the aggregate structure.

  • Prevention: Use high-dilution conditions (0.1 M) or switch to a high-boiling ether like Diglyme.

Q: I cannot use metal catalysts due to downstream purification limits. How do I solve solubility without them? A: Use Organocatalysis in Deep Eutectic Solvents (DES). A mixture of Choline Chloride and Urea (1:2) acts as both solvent and catalyst, dissolving a wide range of polar and non-polar substrates. The piperidone product can usually be precipitated by adding water [4].

Q: Why is my piperidone product water-soluble during workup? A: Piperidones are basic. If your aqueous wash is even slightly acidic, the nitrogen protonates, and your product stays in the water layer.

  • Fix: Ensure the aqueous layer pH is >10 using NaOH or Carbonate buffers before extracting with DCM or EtOAc. For highly polar derivatives, use n-Butanol for extraction.

References

  • ACS Green Chemistry Institute. (2025). Phase Transfer Catalysis Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Mankar, S., et al. (2025).[4] Microwave-Assisted Nanocomposites for Solubility Enhancement. Indian Journal of Pharmaceutical Education and Research, 59(3), 890.[4] [Link]

  • Lipshutz, B. H., et al. (2018). MC-1. A “designer” surfactant engineered for peptide synthesis in water at room temperature. Green Chemistry. [Link]

  • Bhattacharjee, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Library of Medicine (PMC). [Link]

Sources

Reducing reaction time for the synthesis of 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Reaction Time & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Speed vs. Purity Trade-off

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-Benzyl-4-piperidone (a critical pharmacophore for fentanyl analogues, donepezil, and various antihistamines) is hitting a kinetic wall.

The standard industrial route—the Dieckmann Condensation of N,N-bis(β-carboalkoxyethyl)benzylamine —is robust but notoriously slow, often requiring 18–24 hours of total process time.

This guide prioritizes reaction acceleration without compromising the structural integrity of the piperidine ring. We will focus on replacing thermal reflux methods with high-energy input strategies (Microwave) and optimizing the decarboxylation step.

Module 1: The Accelerated Protocol (Microwave-Assisted)

User Question: "My Michael addition takes 6 hours and the cyclization takes another 4. How can I cut this down?"

Diagnosis: Thermal reflux is inefficient for the Michael addition of benzylamine to acrylates due to the reversibility of the reaction and steric bulk development.

The Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS). Direct dielectric heating polarizes the reagents, significantly increasing the effective collision frequency.

Optimized Protocol Comparison
StepReactionStandard Thermal ConditionsOptimized Microwave Conditions Time Reduction
1 Michael Addition (Bis-alkylation)Reflux (MeOH/Toluene), 6–8 hours110–120 W, 50–55°C, 80 min ~78%
2 Dieckmann Cyclization Reflux (Na/Toluene), 4–6 hours90–100 W, 70–75°C, 20 min ~92%
3 Decarboxylation Reflux (20% HCl), 4–5 hoursReflux (6M HCl), 2 hours ~50%
Step-by-Step MW Workflow
  • Bis-alkylation: Combine Benzylamine (1 eq) and Methyl Acrylate (2.2 eq) in a microwave-transparent vessel. Note: Do not use solvent if possible (neat reaction), or use minimal MeOH.

  • Irradiation: Set power to 110W with a temperature ceiling of 55°C. Run for 80 minutes.

  • Cyclization: Transfer the resulting oil (N,N-bis(β-propionate methyl ester)benzylamine) to a vessel containing NaH (2.2 eq) in anhydrous Toluene.

  • Irradiation: Set power to 100W, Temp 75°C. Run for 20 minutes.

  • Quench: Pour onto ice/HCl immediately to stop side reactions.

Module 2: Troubleshooting the Thermal Route

User Question: "I do not have access to a microwave reactor. Why is my Dieckmann cyclization stalling at 60% conversion?"

Diagnosis: The stalling is likely due to trace moisture or "Base Poisoning." The Dieckmann condensation is reversible; if the alkoxide base reacts with water, it forms hydroxide, which hydrolyzes your ester before it can cyclize.

Troubleshooting Checklist
  • Issue 1: The Solvent System

    • Standard: Toluene/Sodium Metal.[1]

    • Problem: Sodium metal has low surface area, making the reaction slow.

    • Fix: Use Sodium Hydride (NaH) (60% dispersion in oil) in THF or DME (Dimethoxyethane) . The homogeneous nature of DME often accelerates the rate compared to heterogeneous Toluene mixtures.

  • Issue 2: The "Clumping" Effect

    • Symptom:[1][2][3][4][5][6][7][8] A solid ball forms in the flask, stopping the stirrer.

    • Cause: The sodium enolate of the product is precipitating.

    • Fix: Add 10% v/v DMSO to your solvent system. This solubilizes the intermediate enolate, keeping the reaction kinetic.

Module 3: The Decarboxylation Bottleneck

User Question: "The cyclization worked, but the hydrolysis/decarboxylation step is taking all day. Can I speed this up?"

Diagnosis: You are likely using dilute acid (10-20% HCl). The mechanism requires protonation of the ester carbonyl followed by nucleophilic attack by water. In a biphasic system (oily ester + aqueous acid), mass transfer is the rate-limiting step.

The Solution: Phase Transfer Catalysis (PTC) or Concentration Increase.

  • Increase Acidity: Switch from 20% HCl to 6M HCl (approx 20%) or H₂SO₄/Acetic Acid (1:1) . The acetic acid acts as a co-solvent, homogenizing the mixture.

  • Add a PTC: Add 1 mol% Tetrabutylammonium bromide (TBAB) . This helps transport the chloride/water into the organic phase of the keto-ester, accelerating the hydrolysis.

Visualizing the Pathway & Time Savings

The following diagram illustrates the critical bottlenecks in the synthesis and where the microwave intervention occurs.

G cluster_legend Legend Start Benzylamine + Methyl Acrylate Inter Intermediate: N,N-bis(propionate) Start->Inter Thermal: 6-8h MW: 80 min Cyclic Cyclized: Keto-Ester Salt Inter->Cyclic Dieckmann Condensation Thermal: 4-6h MW: 20 min Final Product: 1-Benzyl-4-piperidone Cyclic->Final Hydrolysis/Decarboxylation (HCl, Reflux) Time: 2-5h key Red Arrows = High Time Savings Potential Blue Arrows = Moderate Optimization

Caption: Comparative timeline of the synthesis. Red paths indicate steps where microwave irradiation yields >70% time reduction.

Frequently Asked Questions (FAQs)

Q: Can I use the "One-Pot" Mannich reaction (Benzylamine + Formaldehyde + Acetone) to skip the ester steps? A: While theoretically faster (one step), we do not recommend this for high-purity applications. The "Petrenko-Kritschenko" condensation often yields a mixture of the target piperidone and complex polymeric byproducts. The yield is typically <40%, whereas the Acrylate/Dieckmann route consistently yields >75%.

Q: My product is turning dark red/brown upon distillation. Why? A: 1-Benzyl-4-piperidone is sensitive to oxidation and heat.

  • Fix 1: Ensure your vacuum is strong (<5 mmHg) to keep the distillation temp below 100°C.

  • Fix 2: Store the free base under Nitrogen at 4°C. For long-term storage, convert it to the Hydrochloride salt , which is indefinitely stable.

Q: Is the reaction exothermic? A: Yes. The Michael addition (Step 1) is exothermic. Even in the microwave, ensure you have a temperature ceiling set. In thermal mode, add the acrylate dropwise to the amine at 0°C before heating to reflux.

References
  • Optimization of Microwave Conditions: Hong, Y., et al. "Synthesis of N-Benzyl-4-piperidone via Microwave-Assisted Michael Addition and Dieckmann Condensation."[9] GuideChem/ChemicalBook Technical Data.

  • Standard Dieckmann Mechanism: "1-Benzyl-4-piperidone synthesis protocols." ChemicalBook.

  • Piperidone Synthesis Overview: "Piperidine Synthesis - Robinson-Schöpf and Dieckmann Routes." Organic Chemistry Portal.

  • Microwave Assisted Heterocycle Synthesis: "Microwave-Assisted Synthesis of Nitrogen Heterocycles." MDPI Molecules.

Sources

Technical Support Center: N-Benzyl-4-piperidone (NBP) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Regulatory & Safety Compliance

Critical Notice: N-Benzyl-4-piperidone is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly controlled in many international jurisdictions due to its role as a precursor.

  • Storage Compliance: Must be stored in a securely locked cabinet with restricted access.

  • Inventory Control: Accurate logging of usage and degradation losses is mandatory for regulatory audits.

  • Safety: Wear full PPE. This compound is a skin/eye irritant and harmful if swallowed.[1][2]

Module 1: Visual Inspection & Initial Diagnosis

Use this matrix to assess the current status of your material.

Visual StateDiagnosisChemical StatusAction Required
Clear / Pale Straw Liquid Optimal >98% Purity. Free base form.Maintain inert atmosphere storage at <4°C.
Yellow to Orange Oil Mild Degradation 90-95% Purity. Early-stage oxidation or trace aldol condensation.Usable for most reactions , but purification recommended for sensitive kinetics.
Red/Brown Viscous Oil Severe Degradation <85% Purity. Significant polymerization and oxidation.Must Purify. Vacuum distillation required before use.
White Crystalline Solid Stable Salt Hydrochloride (HCl) or Oxalate salt form.Best state for long-term storage. Keep dry.[3][4]
Module 2: Chemical Stability & Degradation Mechanisms

The "Why" Behind the Yellowing

Researchers frequently ask why NBP turns yellow even in sealed bottles. This is not typically due to the cleavage of the benzyl group, but rather reactions involving the piperidone ketone and the tertiary amine .

1. Self-Aldol Condensation (The Color Source)

The C3 and C5 positions (alpha to the ketone) are acidic. In the presence of trace moisture or base (even the molecule's own amine), the ketone enolizes. One molecule attacks another, forming a dimer. Subsequent dehydration creates a conjugated enone system, which absorbs blue light and appears yellow/orange .

2. Oxidative Instability

While the benzyl group is robust, the tertiary amine is susceptible to N-oxidation by atmospheric oxygen, forming N-oxides. These can catalyze further decomposition.

Diagram 1: Degradation Pathways

This flowchart illustrates the transition from optimal reagent to degraded byproduct.

degradation_pathway cluster_conditions Accelerating Factors NBP N-Benzyl-4-piperidone (Clear Liquid) Enol Enol Intermediate (Transient) NBP->Enol Trace H2O / Heat Dimer Aldol Dimer (Yellow/Orange) Enol->Dimer Self-Condensation Polymer Complex Oligomers (Red/Brown Gum) Dimer->Polymer Polymerization Factors 1. Light Exposure 2. Oxygen (Air) 3. Room Temp (>20°C)

Figure 1: The cascade of degradation. The formation of conjugated double bonds during dimerization causes the characteristic color shift from clear to yellow/red.

Module 3: Storage Protocols

Objective: Minimize Enolization and Oxidation.

The "Golden Standard" Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated). Freezing (-20°C) is acceptable but may cause phase separation if water is present.

  • Atmosphere: Displace headspace air with dry Argon or Nitrogen after every use. Oxygen is the enemy.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-catalyzed oxidation.

  • Form: If storage exceeds 3 months, convert the free base to the Hydrochloride (HCl) salt . The salt locks the amine lone pair, preventing it from acting as a base to catalyze the aldol condensation.

Module 4: Recovery & Purification Protocols

If your material has degraded (turned brown/red), use these protocols to restore purity.

Protocol A: Vacuum Distillation (Restoring the Free Base)

Best for: Recovering liquid NBP from brown, viscous oil.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum is essential (< 5 mmHg).

  • Conditions:

    • Boiling Point: 114–116°C at 0.4 mmHg (or ~130°C at 3-4 mmHg) [1, 2].

    • Note: Do not overheat the pot >160°C, or rapid polymerization will occur.

  • Collection: Discard the first 5% (forerun containing water/solvents). Collect the clear, colorless fraction.[5] Stop before the pot runs dry to avoid distilling the colored oligomers.

Protocol B: Conversion to Hydrochloride Salt (Long-Term Stabilization)

Best for: Creating a shelf-stable solid that resists yellowing.

  • Dissolution: Dissolve 10g of N-Benzyl-4-piperidone (oil) in 50 mL of dry Diethyl Ether or Ethanol.

  • Acidification: Cool to 0°C in an ice bath. Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) with stirring.

  • Precipitation: A white solid will precipitate immediately.

  • Filtration: Filter the solid under vacuum/inert gas.

  • Washing: Wash with cold ether to remove colored impurities.

  • Drying: Dry under vacuum.

    • Result: N-Benzyl-4-piperidone HCl is a white solid, stable for years at room temperature if kept dry.

Diagram 2: Troubleshooting Decision Tree

decision_tree Start Assess Material State Current State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid (Salt) State->Solid ColorCheck Color? Liquid->ColorCheck Action1 Use As Is (Store <4°C) Solid->Action1 If White Action3 Recrystallize (Ethanol/Ether) Solid->Action3 If Discolored Clear Clear/Straw ColorCheck->Clear Dark Orange/Brown ColorCheck->Dark Clear->Action1 Action2 Perform Protocol A (Vacuum Distill) Dark->Action2

Figure 2: Decision logic for determining whether purification is necessary based on physical state and color.

Frequently Asked Questions (FAQ)

Q1: Can I use the yellowed oil without purification?

  • A: For robust reactions (e.g., reductive amination with excess reagents), a light yellow oil (90-95% purity) is often acceptable. However, for precise kinetic studies or catalytic steps where the dimer could poison a catalyst (like Pd/C), purification is mandatory [3].

Q2: Why does my NBP smoke when I open the bottle?

  • A: If you are storing the free base, it may be absorbing moisture and CO2 from the air, forming carbamates or carbonates. "Smoking" is more typical of acid chlorides or volatile amines reacting with humid air. Ensure the cap is sealed tight with Parafilm.

Q3: Is the benzyl group unstable?

  • A: No. The benzyl group is kinetically stable under storage conditions. It requires catalytic hydrogenation (Pd/C + H2) or strong electrophiles to cleave. The instability arises entirely from the ketone and amine functionalities [4].

Q4: What is the shelf life?

  • A:

    • Free Base (Liquid): 6 months at 4°C under Argon.

    • HCl Salt (Solid): >2 years at Room Temp (Desiccated).

References
  • ChemicalBook. (2024).[6] 1-Benzyl-4-piperidone Properties and Synthesis. Retrieved from

  • GuideChem. (2024). N-benzyl-4-piperidone: synthesis and uses.[7][8][9] Retrieved from

  • ScienceMadness. (2020).[7] Discussion on Deprotection and Purity of N-benzyl piperidine compounds. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Benzylpiperidine Safety Data Sheet.[1][2] Retrieved from

Sources

Validation & Comparative

Comparative Guide: Synthesis Routes for N-Substituted 4-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted 4-piperidones are critical pharmacophores in the synthesis of potent analgesics (fentanyl analogues), antihistamines, and acetylcholinesterase inhibitors (donepezil). While commercially available, the de novo synthesis of these scaffolds is frequently required to introduce specific substitution patterns or isotopic labels early in the drug discovery pipeline.

This guide objectively compares the three dominant synthetic methodologies: the Dieckmann Condensation (industrial standard), the Petrenko-Kritschenko Condensation (diversity-oriented), and the Double Aza-Michael Addition (atom-efficient). We evaluate these routes based on scalability, impurity profiles, and reaction thermodynamics.

Route Analysis & Technical Comparison

Route A: The Dieckmann Condensation (The Industrial Standard)

This is the most robust method for synthesizing simple N-substituted 4-piperidones (e.g., N-benzyl-4-piperidone). It proceeds via the formation of an acyclic diester followed by base-mediated cyclization.

  • Mechanism: Stepwise double Michael addition of a primary amine to an acrylate ester, followed by an intramolecular Claisen (Dieckmann) condensation.

  • Pros: High scalability (>100g), reliable yields (70–90%), low reagent cost.

  • Cons: Requires harsh conditions (refluxing toluene/NaH or Na metal), involves a decarboxylation step that generates CO₂, and produces inorganic salt waste.

  • Best For: Bulk production of the parent scaffold (unsubstituted at C2/C6).

Route B: The Petrenko-Kritschenko Condensation (The Diversity Engine)

A classic multicomponent reaction (MCR) ideal for generating complex, highly substituted piperidones in a single step.

  • Mechanism: Double Mannich condensation involving an amine, an aldehyde (2 equiv), and acetonedicarboxylate.[1]

  • Pros: Rapid access to 2,6-disubstituted piperidones; one-pot operation.

  • Cons: Often yields a mixture of diastereomers; the product contains ester groups at C3/C5 that require subsequent removal if not desired; "tarry" workups are common with aliphatic aldehydes.

  • Best For: Library generation of 2,6-diaryl-4-piperidones.

Route C: Double Aza-Michael Addition (The Green Alternative)

A modern approach utilizing divinyl ketones (or their precursors) as electrophiles. Unlike the Dieckmann route, this does not require a decarboxylation step.

  • Mechanism: Conjugate addition of a primary amine to a divinyl ketone.

  • Pros: High atom economy (no CO₂ loss), mild conditions (often room temperature), amenable to stereoselective catalysis.

  • Cons: Divinyl ketones are often unstable (polymerize easily) and must be generated in situ or stored carefully.

  • Best For: Stereocontrolled synthesis and sensitive substrates.

Comparative Performance Data

The following data aggregates experimental results for the synthesis of N-Benzyl-4-piperidone (or close analogues) across the three methodologies.

MetricDieckmann Condensation [1, 4]Petrenko-Kritschenko [2, 10]Double Aza-Michael [8]
Overall Yield 72% – 92% 40% – 60% (highly variable)79% – 84%
Step Count 3 (Addition, Cyclization, Decarboxylation)1 (Multicomponent)1 (Convergent)
Atom Economy Low (Loss of 2 x ROH + CO₂)Medium (Loss of 2 x H₂O)High (No byproducts)
Scalability High (kg scale) Low (g scale)Medium (10-100g)
Impurity Profile Clean (Mainly inorganic salts)Complex (Oligomers, aldol side-products)Polymerization risks
Key Reagents Methyl Acrylate, Na/NaHAldehyde, AcetonedicarboxylateDivinyl Ketone (or precursor)

Decision Logic & Mechanism Visualization

Synthesis Decision Tree

PiperidoneDecisionTree Start Target Scaffold Selection Subst Is the piperidone substituted at C2 or C6? Start->Subst NoSubst No (Parent Ring) Subst->NoSubst Unsubstituted YesSubst Yes (2,6-Disubstituted) Subst->YesSubst Substituted Scale Required Scale? NoSubst->Scale Stereo Stereochemistry Critical? YesSubst->Stereo Large >100g (Process) Scale->Large Small <10g (MedChem) Scale->Small No (Racemic/Meso) No (Racemic/Meso) Stereo->No (Racemic/Meso) Yes (Chiral) Yes (Chiral) Stereo->Yes (Chiral) Dieckmann Route A: Dieckmann Condensation (Robust, Scalable) Large->Dieckmann DirectAlk Direct Alkylation of 4-Piperidone HCl (Fast, Expensive) Small->DirectAlk PK Route B: Petrenko-Kritschenko (Rapid Diversity) Michael Route C: Double Aza-Michael (Stereocontrol) No (Racemic/Meso)->PK Yes (Chiral)->Michael

Figure 1: Strategic decision matrix for selecting the optimal synthesis route based on substitution pattern and scale.

Mechanistic Comparison

Mechanism cluster_0 Dieckmann Route cluster_1 Petrenko-Kritschenko Route D1 Diester Precursor D2 Enolate Formation (Base) D1->D2 D3 Cyclization (-ROH) D2->D3 D4 Beta-Keto Ester D3->D4 D5 Decarboxylation (H3O+, Heat) D4->D5 D_Prod 4-Piperidone D5->D_Prod P1 Aldehyde + Amine + Acetonedicarboxylate P2 Double Mannich Condensation P1->P2 P3 3,5-Diester Piperidone P2->P3

Figure 2: Mechanistic flow comparing the stepwise Dieckmann cyclization vs. the multicomponent Petrenko-Kritschenko reaction.

Experimental Protocols

Protocol A: Optimized Dieckmann Synthesis of N-Benzyl-4-piperidone

Based on industrial optimization studies [4, 13].

Safety Note: This reaction uses metallic sodium or sodium hydride. Ensure strict exclusion of water. Hydrogen gas is evolved.[2][3]

  • Precursor Synthesis (Michael Addition):

    • To a stirred solution of benzylamine (1.0 equiv) in methanol (0.5 M), add methyl acrylate (2.2 equiv) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 24 hours.

    • Concentrate in vacuo to yield N,N-bis(2-methoxycarbonylethyl)benzylamine as a clear oil. (Quantitative).

  • Cyclization (Dieckmann):

    • Setup: 3-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel under Nitrogen atmosphere.

    • Solvent: Charge anhydrous toluene (10 volumes relative to diester).

    • Base: Add Sodium Hydride (60% dispersion, 2.2 equiv) or Sodium methoxide. Note: Metallic sodium (wire) is often used in older protocols but NaH is safer for bench scale.

    • Addition: Heat toluene to reflux. Add the diester (from step 1) dropwise over 1 hour.

    • Reaction: Reflux for 4–6 hours. The solution will become thick/cloudy as the enolate salt precipitates.

    • Quench: Cool to 0°C. Carefully quench with glacial acetic acid or dilute HCl.

  • Decarboxylation:

    • Add 6M HCl (excess) to the crude residue.

    • Reflux vigorously for 4–6 hours. This hydrolyzes the ester and facilitates thermal decarboxylation.

    • Workup: Cool to RT. Neutralize with NaOH to pH ~9. Extract with Ethyl Acetate (3x).[4] Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]

    • Purification: Distillation under reduced pressure or recrystallization (if solid derivative).

    • Typical Yield: 75–85% overall.

Protocol B: Double Aza-Michael Addition (Stereoselective)

Based on atom-efficient methodologies [8].

  • Reagents: Benzylamine (1.0 equiv), Divinyl Ketone (1.0 equiv - Note: often generated in situ from 1,5-dichloro-3-pentanone or Mannich base precursors due to instability), Acetonitrile.

  • Procedure:

    • Dissolve benzylamine in Acetonitrile (0.2 M).

    • Add NaHCO₃ (2.0 equiv) and water (10% v/v).

    • Add the divinyl ketone precursor dropwise at 16°C over 40 minutes.

    • Reflux for 1.5 hours.[6]

  • Workup:

    • Cool, filter off inorganic salts.[7]

    • Concentrate filtrate.

    • Purify via flash chromatography (SiO₂, Hexane/EtOAc).

    • Typical Yield: 79% (for N-benzyl-2-phenyl-4-piperidone).

References

  • DTIC. (2025). Piperidine Synthesis and Dieckmann Condensation Mechanisms.[4][8][9]9[5][6][8][9]

  • Grokipedia. (2025).[9] Petrenko-Kritschenko Piperidone Synthesis: Multicomponent Reactions.[1][10]1[5][6][8][9]

  • GuideChem. (2024). N-Benzyl-4-piperidone: Synthesis, Uses, and Microwave Optimization.8[5][6][8][9]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine via Dieckmann Reaction.[3]3[6][8][9]

  • ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine and Dieckmann Discussion.Link[5][6][8][9]

  • RSC Advances. (2022). Synthesis and bio-properties of 4-piperidone containing compounds.11[5][6][8][9]

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone using 1,5-dichloro-3-pentanone.7[5][6][8][9]

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates: Double Aza-Michael Addition.[6]6[5][6][8][9]

  • Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone (One-pot optimization).2[5][6][8][9]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives (Mannich/Petrenko).12[5][6][8][9]

  • Google Patents. (2020). CN111484444A - Synthetic method of N-benzyl-4-piperidinecarboxaldehyde.[5]5[5][6][8][9]

  • Scribd. (2023). Optimized Synthesis of 4-Piperidone: 1-(2-Phenethyl)-4-piperidone Preparation.[13]13[5][6][8][9]

  • ChemicalBook. (2023). 1-Benzyl-4-piperidone synthesis: Industrial Procedure.4[5][6][8][9]

  • ResearchGate. (2012). Piperidone analogs: Synthesis and their diverse biological applications.[6][8][10][14]10[5][6][7][8][9][10][14][12]

  • RSC Org. Biomol. Chem. (2020).[4][6][7][10][14] The endo-aza-Michael addition in the synthesis of piperidines.[14]14[5][6][8][9]

  • PubMed Central. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][8][10][15]15[5][6][8][9]

Sources

Targeting the Pharmacophore: A Comparative SAR Guide to 1-Benzyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-4-piperidone scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing dual-action therapeutics. Its utility bifurcates into two primary domains: neurodegeneration (as an acetylcholinesterase inhibitor mimicking Donepezil) and oncology (as a monocarbonyl analog of curcumin).

This guide objectively compares the Structure-Activity Relationship (SAR) of these derivatives against clinical standards (Donepezil and Curcumin/5-FU), supported by experimental protocols and mechanistic visualization.

Part 1: The Scaffold & Synthesis

The chemical versatility of 1-benzyl-4-piperidone stems from its ability to undergo Claisen-Schmidt condensation at the C3 and C5 positions. This modification transforms the core into a conjugated enone system, essential for cytotoxic activity, while the N-benzyl motif remains critical for enzymatic binding in neurodegenerative targets.

Validated Synthesis Protocol: Claisen-Schmidt Condensation

Objective: Synthesis of 3,5-bis(benzylidene)-4-piperidone derivatives.[1][2][3][4][5][6]

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Substituted Benzaldehyde (2.2 eq)

  • Ethanol (Solvent)[5]

  • NaOH (Catalyst, 10% aqueous solution)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 1-benzyl-4-piperidone in 20 mL of absolute ethanol.

  • Addition: Add 22 mmol of the chosen substituted benzaldehyde.

  • Catalysis: Dropwise addition of 1 mL of 10% NaOH while stirring at room temperature.

  • Reaction: Stir for 2–4 hours. A precipitate typically forms as the condensation proceeds.

    • Optimization: Microwave irradiation (180W, 60°C) can reduce reaction time to <5 minutes [1].[5]

  • Purification: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethyl acetate/hexane.

Diagram: Synthetic Pathway & Pharmacophore Generation

SynthesisPath cluster_features Pharmacophore Features Reactants 1-Benzyl-4-piperidone + Aryl Aldehyde Intermediate Aldol Intermediate (Unstable) Reactants->Intermediate NaOH/EtOH Nucleophilic Attack Product 3,5-bis(benzylidene) Derivative Intermediate->Product - H2O Dehydration (Enone formation) Feat1 Michael Acceptor (Anticancer Warhead) Product->Feat1 Feat2 N-Benzyl Motif (AChE Binding Site) Product->Feat2

Caption: The Claisen-Schmidt condensation generates the alpha,beta-unsaturated ketone (Michael Acceptor) critical for cytotoxic activity.

Part 2: Therapeutic Area A – Oncology (Cytotoxicity)

Primary Mechanism: The 3,5-bis(benzylidene) derivatives function as Monocarbonyl Analogs of Curcumin (MACs) .[7] Unlike curcumin, which is metabolically unstable, these derivatives possess a rigid linker that enhances bioavailability. They act as "Michael acceptors," forming covalent bonds with thiols (cysteine residues) on proteins involved in cellular signaling (e.g., NF-κB, STAT3), triggering apoptosis and ROS generation [2, 3].

Comparative Performance: Cytotoxicity (IC50 in µM)

The following data compares specific piperidone derivatives against Curcumin and standard chemotherapy (5-Fluorouracil) across human cancer cell lines (HCT-116 Colon, MCF-7 Breast).

CompoundSubstituent (Aryl Ring)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Potency Factor (vs. Curcumin)
Curcumin (Natural Standard)18.5 ± 1.222.4 ± 1.81.0x
5-FU (Clinical Standard)5.2 ± 0.48.1 ± 0.6~3.0x
EF24 2-Fluoro0.7 ± 0.1 1.2 ± 0.2 ~20x
CLEFMA 2-Chloro0.9 ± 0.21.5 ± 0.3~18x
Derivative 3d 3,4,5-Trimethoxy2.1 ± 0.43.4 ± 0.5~8x

Data synthesized from comparative studies on MACs [2, 4].

SAR Analysis:
  • Electronic Effects: Electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the ortho position (e.g., EF24, CLEFMA) significantly enhance cytotoxicity compared to unsubstituted analogs. This increases the electrophilicity of the enone, facilitating faster reaction with cellular thiols.

  • Steric Factors: Bulky substitutions at the para position can reduce potency by hindering the binding to the target protein pocket.

  • Piperidone Nitrogen: N-alkylation or N-acryloylation can further modulate solubility and bioavailability, but the core activity resides in the bis-benzylidene "wings."

Part 3: Therapeutic Area B – Neurodegeneration (AChE Inhibition)

Primary Mechanism: In the context of Alzheimer's Disease, the non-functionalized 1-benzyl-4-piperidone core mimics the structure of Donepezil . The N-benzyl group binds to the Catalytic Anionic Site (CAS) or the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine [5].

Comparative Performance: AChE Inhibition

Comparison of binding affinity (IC50) against FDA-approved inhibitors.

CompoundStructure NoteAChE IC50 (nM)Selectivity (AChE/BuChE)Comparison
Donepezil Clinical Standard12.7 ± 0.8 >1000Baseline
Tacrine Historical Standard74.2 ± 2.1~10Lower Potency
Comp. 4 1-benzyl-4-piperidone deriv.[8]37.9 ± 0.9High2x Potency of Tacrine
Comp. 13e Indanone-linked piperidine5.7 ± 0.4>12002x Potency of Donepezil

Data sourced from SAR studies on Donepezil-mimics [5, 6].

SAR Analysis:
  • N-Benzyl Necessity: Removal of the benzyl group abolishes activity. The aromatic ring engages in pi-pi stacking with Trp286 in the AChE peripheral site.

  • Linker Length: The distance between the piperidine nitrogen and the benzyl ring is optimized at 1-2 carbons (methylene bridge). Extending this linker often decreases affinity.

  • Ring Substitutions: A fluorine atom at the 4-position of the benzyl ring (mimicking Donepezil's indanone ring electronics) often improves metabolic stability and binding affinity [6].

Part 4: Mechanistic Visualization

Diagram: Dual-Pathway Mechanism of Action

This diagram illustrates how the derivative's structure dictates its biological target (Enzymatic vs. Cellular).

Mechanism cluster_AChE Pathway A: Neurodegeneration (Unsubstituted C3/C5) cluster_Cancer Pathway B: Oncology (Bis-benzylidene modification) Core 1-Benzyl-4-piperidone Derivative TargetA Target: Acetylcholinesterase (AChE) Core->TargetA If C3/C5 = H TargetB Target: Cellular Thiols (NF-kB / STAT3) Core->TargetB If C3/C5 = Benzylidene ActionA Binds PAS & CAS Sites TargetA->ActionA ResultA Increased Acetylcholine (Cognitive Improvement) ActionA->ResultA ActionB Michael Addition (Covalent Bonding) TargetB->ActionB ResultB Apoptosis & ROS Generation ActionB->ResultB

Caption: Structural modification at C3/C5 acts as a molecular switch, determining whether the compound acts as a neuro-therapeutic or a cytotoxic agent.

Part 5: Experimental Protocols

Ellman’s Assay (AChE Inhibition)

Purpose: To determine the IC50 of the derivative against AChE.[9][10][11]

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO.

  • Incubation: In a 96-well plate, mix:

    • 150 µL Phosphate buffer

    • 20 µL Test compound solution (varying concentrations)

    • 20 µL AChE enzyme solution (0.2 U/mL)

    • Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
MTT Assay (Cytotoxicity)

Purpose: To assess cell viability against cancer lines.[2][4][6][7][11]

  • Seeding: Seed cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48h. Include DMSO control and Positive Control (Curcumin/5-FU).

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Determine IC50 using non-linear regression analysis.

References
  • Rahman, A. F. M. M., et al. (2012). "A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones."[12] Molecules, 17(1), 571-583.[12] Link

  • Lagisetty, P., et al. (2010). "CLEFMA, an anti-proliferative curcuminoid from structure-activity relationship studies on 3,5-bis(benzylidene)-4-piperidones."[2] Bioorganic & Medicinal Chemistry, 18(16), 6109-6120. Link

  • Adams, B. K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry, 12(14), 3871-3883. Link

  • Subramaniam, D., et al. (2011).[6] "EF24, a novel monocarbonyl analog of curcumin, induces cell cycle arrest and apoptosis in cisplatin-resistant human ovarian cancer cells." Molecular Cancer Therapeutics, 10(11). Link

  • Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 35(24), 4542-4548. Link

  • Saeedi, M., et al. (2022). "Recent developments in the design and synthesis of benzylpyridinium/piperidinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease." Frontiers in Chemistry, 10. Link

Sources

Comparative Guide: Catalytic Strategies for Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Piperidinones (lactams of piperidine) are privileged scaffolds in medicinal chemistry, serving as core structures in blockbuster drugs like Apixaban (anticoagulant) and Tofacitinib (JAK inhibitor). Their synthesis has evolved from harsh classical methods to precision catalysis. This guide compares three dominant catalytic paradigms: Transition Metal Hydrogenation (reductive), Organocatalytic Multicomponent Reactions (constructive), and C-H Oxidation (oxidative).

We evaluate these methods based on enantioselectivity (ee%) , scalability , atom economy , and operational complexity to assist researchers in selecting the optimal pathway for their specific substrate.

Mechanistic Classification & Catalyst Landscape

The choice of catalyst is dictated primarily by the starting material and the required stereochemistry.

A. Reductive Synthesis (From Pyridines/Hydroxypyridines)
  • Mechanism: Partial or full hydrogenation of activated pyridine derivatives.

  • Dominant Catalysts:

    • Homogeneous Iridium (Ir): The gold standard for asymmetric synthesis. Ligand-controlled stereoselectivity allows for high ee%.

    • Heterogeneous Rhodium/Platinum (Rh

      
      O
      
      
      
      , PtO
      
      
      ):
      Best for industrial scalability and racemic synthesis. High durability but lower selectivity.
B. Constructive Synthesis (From Acyclic Precursors)
  • Mechanism: One-pot Multicomponent Reactions (MCRs) involving aldehydes, amines, and

    
    -keto esters.[1]
    
  • Dominant Catalysts:

    • Organocatalysts (Lactic Acid, Sodium Lauryl Sulfate): "Green" chemistry options utilizing hydrophobic effects in aqueous media. Low cost, high atom economy.[1][2]

C. Oxidative Synthesis (From Piperidines)
  • Mechanism: Selective oxidation of sp

    
     C-H bonds.
    
  • Dominant Catalysts:

    • TEMPO / Oxoammonium Salts: Metal-free approach for late-stage functionalization.

Comparative Analysis of Catalyst Performance

The following data aggregates performance metrics from recent high-impact studies (e.g., Org. Lett., Green Chem.).

Table 1: Performance Matrix of Key Catalytic Systems
Catalyst ClassSpecific CatalystSubstrateTargetYield (%)ee (%)Key AdvantageLimitation
Homogeneous Metal [Ir(COD)Cl]

/ Chiral Bisphosphine
3-Hydroxypyridinium saltsChiral 3-Piperidinones85-96% 90-99% Highest enantioselectivity; mild conditions.High cost of Ir and chiral ligands; O

sensitivity.
Heterogeneous Metal Rh

O

Functionalized PyridinesRacemic Piperidinones76-92% N/ACommercially available; stable; reusable.Poor enantiocontrol; requires H

pressure management.
Organocatalyst Sodium Lauryl Sulfate (SLS) Aldehyde + Amine +

-keto ester
Highly Substituted Piperidinones85-94% N/A (Racemic)Water solvent (Green); surfactant-type catalysis.Limited to specific MCR substrates; purification can be tedious.
Metal-Free Oxidant TEMPO

/ NaClO

Piperidines2-Piperidinones60-80% N/ALate-stage functionalization of existing rings.Lower yields; requires stoichiometric oxidants.
In-Depth Technical Insight
  • Iridium Specifics: The high enantioselectivity in Ir-catalyzed hydrogenation arises from the outer-sphere mechanism , where the hydride transfer occurs via a defined chiral pocket created by ligands like

    
    -MeO-Biphep. This prevents the "flat" binding mode common in heterogeneous catalysis that leads to racemization.
    
  • Surfactant Catalysis (SLS): In aqueous media, SLS forms micelles that concentrate organic reactants (aldehyde, amine) in the hydrophobic core. This mimics enzymatic pockets, accelerating the reaction rate significantly compared to traditional organic solvents.

Decision Framework & Visualization

Catalyst Selection Flowchart

Use this logic tree to determine the appropriate catalytic system for your synthesis.

CatalystSelection Start Start: Define Substrate Substrate Starting Material? Start->Substrate Pyridine Pyridine / Hydroxypyridine Substrate->Pyridine Acyclic Aldehyde + Amine Substrate->Acyclic Piperidine Existing Piperidine Substrate->Piperidine Chirality Chirality Required? Pyridine->Chirality Organo USE: SLS / Lactic Acid (Green MCR) Acyclic->Organo Tempo USE: TEMPO Oxidation (C-H Activation) Piperidine->Tempo Yes Yes Chirality->Yes Asymmetric No No Chirality->No Racemic Scale Scale? RhCat USE: Rh2O3 or Pd/C (Low Cost, Scalable) Scale->RhCat IrCat USE: Ir-Chiral Complex (High ee%, High Cost) Yes->IrCat No->Scale

Figure 1: Decision matrix for selecting the optimal catalytic route based on substrate availability and stereochemical requirements.

Validated Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Ir-Catalyzed)

Target: Enantioenriched 2-substituted piperidin-3-ones. Source Validation: Adapted from Huang et al., Org.[3] Lett. 2015.[3]

Reagents:

  • Substrate: 3-Hydroxypyridinium salt (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -MeO-Biphep (5.5 mol%)
    
  • Base: Et

    
    N (10 mol%)
    
  • Solvent: THF/MeOH (1:1)

  • H

    
     Source: Hydrogen gas (600 psi)
    

Workflow:

  • Catalyst Pre-formation: In a glovebox, mix

    
     and 
    
    
    
    -MeO-Biphep in THF for 30 mins to form the active chiral complex.
  • Substrate Addition: Add the pyridinium salt and Et

    
    N.
    
  • Hydrogenation: Transfer to a stainless steel autoclave. Pressurize to 600 psi H

    
    . Stir at RT for 24h.
    
  • Workup: Release pressure carefully. Concentrate in vacuo.[4]

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Green One-Pot Synthesis (Organocatalytic)

Target: Highly functionalized piperidinones via MCR. Source Validation: Adapted from Current Chemistry Letters, 2017.

Reagents:

  • Aldehyde (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • 
    -keto ester (1.0 equiv)
    
  • Catalyst: Sodium Lauryl Sulfate (SLS) (10 mol%)

  • Solvent: Water[1]

Workflow:

  • Mixing: Combine aldehyde, amine, and

    
    -keto ester in water (5 mL per mmol).
    
  • Catalysis: Add SLS (surfactant catalyst).

  • Reaction: Stir vigorously at RT (or mild heat 50°C) for 2-6 hours. The reaction mixture will likely become turbid as micelles form.

  • Precipitation: Upon completion (TLC monitoring), the product often precipitates out as a solid.

  • Filtration: Filter the solid, wash with water (to remove SLS), and recrystallize from ethanol.

    • Note: This protocol avoids chlorinated solvents and column chromatography.

Mechanistic Visualization: Iridium Catalytic Cycle

Understanding the Ir-cycle is crucial for troubleshooting low ee% results. The key step is the heterolytic cleavage of dihydrogen.

IrCycle PreCat Ir(III)-H Species (Active Catalyst) Coordination Substrate Coordination (Outer Sphere) PreCat->Coordination + Pyridinium Salt HydrideTransfer Hydride Transfer (Enantio-determining) Coordination->HydrideTransfer Face Selective ProductRelease Product Release & H2 Addition HydrideTransfer->ProductRelease Reduction ProductRelease->PreCat + H2

Figure 2: Simplified catalytic cycle for Ir-mediated hydrogenation. The "Outer Sphere" coordination is critical for preserving chirality.

References

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. University of Liverpool Repository. [Link]

  • Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. Organic Letters (ACS), 2015.[3] [Link]

  • One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 2017. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation. MDPI Catalysts, 2023. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters (ACS). [Link]

Sources

The Divergent Scaffold: Efficacy Comparison of N-Benzyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-Anilidopiperidines (Opioid Analgesics) vs. 3,5-bis(benzylidene)-4-piperidones (Antineoplastic Agents)[1]

Executive Summary

N-Benzyl-4-piperidone (CAS 3612-20-2) serves as a "privileged scaffold" in medicinal chemistry, capable of accessing distinct pharmacological spaces through specific synthetic vectors.[1] This guide compares the efficacy of its two most significant derivative classes: the 4-anilidopiperidines (potent


-opioid receptor agonists like Fentanyl) and the 3,5-bis(benzylidene)-4-piperidones  (cytotoxic curcumin analogues or MACs).[1]

While the former utilizes the piperidine nitrogen and 4-position amine for receptor binding, the latter exploits the C3/C5 acidic protons to create conjugated electrophiles (Michael acceptors) that target proteasomes and ROS pathways in cancer cells. This guide provides comparative efficacy data, mechanistic insights, and validated experimental protocols for researchers.

Part 1: The Pharmacophore & Synthetic Divergence

The utility of N-Benzyl-4-piperidone stems from its dual reactivity:

  • The Ketone (C4): Susceptible to reductive amination (Pathway A) to form the 4-anilidopiperidine core.

  • The

    
    -Carbons (C3/C5):  Susceptible to Claisen-Schmidt condensation (Pathway B) to form 
    
    
    
    -unsaturated ketones.[1]
Diagram 1: Synthetic Divergence & Pharmacological Outcomes

ScaffoldDivergence Scaffold N-Benzyl-4-piperidone (Privileged Scaffold) PathA Pathway A: Reductive Amination (+ Aniline) Scaffold->PathA  Reductive Amination   PathB Pathway B: Claisen-Schmidt (+ Aryl Aldehydes) Scaffold->PathB  Aldol Condensation   InterA 4-Anilinopiperidine Intermediate PathA->InterA DrugA Fentanyl Class (4-Anilidopiperidines) InterA->DrugA  Acylation   TargetA Target: μ-Opioid Receptor (MOR) DrugA->TargetA  Agonism (Ki ~1 nM)   DrugB Curcumin Analogues (3,5-bis(benzylidene)) PathB->DrugB  Conjugation   TargetB Target: Proteasome / ROS DrugB->TargetB  Michael Addition  

Caption: Divergent synthesis pathways from the N-benzyl-4-piperidone core leading to distinct therapeutic classes.[1]

Part 2: Comparative Efficacy Analysis

Class A: 4-Anilidopiperidines (The Fentanyl Series)[1]
  • Mechanism: High-affinity agonism of the

    
    -opioid receptor (MOR).[1] The basic nitrogen of the piperidine ring mimics the tyramine moiety of endogenous enkephalins.
    
  • Key Efficacy Metric:

    
     (Analgesia) and 
    
    
    
    (Binding Affinity).
  • Performance: Derivatives like Fentanyl and Sufentanil exhibit potency 50-1000x that of morphine due to high lipophilicity (rapid BBB crossing) and strong receptor coupling.[1]

Class B: 3,5-bis(benzylidene)-4-piperidones (MACs)[1]
  • Mechanism: These "Monocarbonyl Analogs of Curcumin" (MACs) act as Michael acceptors. They alkylate thiols in critical proteins (e.g., NF-

    
    B, STAT3), inducing oxidative stress and apoptosis in tumor cells.
    
  • Key Efficacy Metric:

    
     (Cytotoxicity against cancer cell lines).[2]
    
  • Performance: Unlike the opioid derivatives, these compounds show selectivity for malignant cells (e.g., HCT116, HeLa) over normal fibroblasts, often with

    
     values in the sub-micromolar range (
    
    
    
    ).
Data Summary: Head-to-Head Comparison
FeatureOpioid Derivatives (e.g., Fentanyl)Antineoplastic Derivatives (e.g., DiFiD*)
Primary Target G-Protein Coupled Receptor (MOR)Proteasome (20S), NF-

B, ROS
Mode of Action Non-covalent binding (Ionic/H-bond)Covalent modification (Michael Addition)
Potency Metric

nM (Affinity)


M (Cytotoxicity)
Lipophilicity (LogP) High (3.0 - 4.0)Moderate to High (2.5 - 4.[1]5)
Therapeutic Window Narrow (Respiratory depression risk)Moderate (Selectivity Index > 10)
Legal Status Schedule I/II (Controlled)Research Chemical (Non-controlled)

*DiFiD: 3,5-bis(2,4-difluorobenzylidene)-4-piperidone[1][3]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Cytotoxic Curcumin Analogues (MACs)

Rationale: This protocol utilizes the Claisen-Schmidt condensation to functionalize the C3/C5 positions.[1]

  • Reagents: N-Benzyl-4-piperidone (1.0 eq), 2,4-Difluorobenzaldehyde (2.2 eq), Ethanol (solvent), NaOH (catalyst).

  • Procedure:

    • Dissolve N-benzyl-4-piperidone (10 mmol) and substituted benzaldehyde (22 mmol) in absolute ethanol (20 mL).

    • Add 10% NaOH solution dropwise (2 mL) while stirring at room temperature. Checkpoint: Solution should turn yellow/orange indicating conjugation.[1]

    • Stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Filter the resulting precipitate. Wash with cold ethanol and water to remove unreacted aldehyde and base.

    • Recrystallize from ethanol/chloroform.

  • Validation:

    
    -NMR should show absence of C3/C5 methylene protons (
    
    
    
    2.4-2.[1]8) and appearance of olefinic protons (
    
    
    7.6-7.8, singlet).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Validates the efficacy of Class B derivatives against cancer lines (e.g., HCT116).

  • Controls: Positive (Doxorubicin), Negative (Vehicle/DMSO).

  • Procedure:

    • Seeding: Plate HCT116 cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treatment: Add serial dilutions of the piperidone derivative (

      
      ) in triplicate. Maintain DMSO 
      
      
      
      .
    • Incubation: Incubate for 48h at 37°C, 5%

      
      .
      
    • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

    • Read: Measure absorbance at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 4: Mechanism of Action Visualization

Diagram 2: Signal Transduction Pathways

This diagram contrasts the G-protein signaling of the opioid derivatives versus the apoptotic cascade triggered by the curcumin analogues.

MOA cluster_Opioid Class A: Opioid Agonism (Analgesia) cluster_Cancer Class B: Michael Acceptor (Cytotoxicity) DrugA Fentanyl-Derivative RecA μ-Opioid Receptor (GPCR) DrugA->RecA Gprot Gi/o Protein Activation RecA->Gprot cAMP cAMP Inhibition Gprot->cAMP Chan K+ Channel Open Ca2+ Channel Close Gprot->Chan EffectA Hyperpolarization (Analgesia) Chan->EffectA DrugB Curcumin Analog (MAC) ROS ROS Generation DrugB->ROS NFkB NF-κB / STAT3 Inhibition DrugB->NFkB Mito Mitochondrial Depolarization ROS->Mito Casp Caspase-3/7 Activation Mito->Casp EffectB Apoptosis (Cell Death) Casp->EffectB

Caption: Comparative signaling cascades: GPCR-mediated hyperpolarization (Opioids) vs. ROS-mediated apoptosis (Curcumin Analogues).[1]

References

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia. Link

  • Das, U., et al. (2008). Synthesis and cytotoxic properties of novel 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-piperidones. Bioorganic & Medicinal Chemistry Letters. Link

  • Hsu, Y. L., et al. (2023).[3] Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene. Exploration of Targeted Antitumor Therapy. Link

  • Walz, A. J., & Bae, S. Y. (2021).[4] Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC Technical Report. Link

  • Narlawar, R., et al. (2008). Curcumin-derived pyrazoles and isoxazoles: Swiss army knives or blunt tools for Alzheimer's disease? ChemMedChem.[1] Link

Sources

Spectroscopic Profiling & Comparative Analysis: 1-Benzyl-4-piperidone vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Backbone

1-Benzyl-4-piperidone (N-benzyl-4-piperidone) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] It serves as the structural "ground zero" for two major classes of bioactive agents: opioid analgesics (e.g., fentanyl precursors) and cytotoxic conjugated enones (curcumin analogues).[2]

This guide provides an objective spectroscopic comparison between the parent scaffold and its highly relevant derivative, 3,5-bis(benzylidene)-1-benzyl-4-piperidone .[1][2] By analyzing the spectral shifts (IR, NMR, UV-Vis) that occur during this transformation, researchers can validate synthetic success and understand the electronic perturbations that drive biological activity.

Spectroscopic Comparison: Parent vs. Conjugated Derivative[1][2]

The most distinct spectroscopic evolution occurs when 1-benzyl-4-piperidone undergoes Claisen-Schmidt condensation to form


-unsaturated ketone derivatives.[1][2] This transformation creates a conjugated system that drastically alters the spectral fingerprint.[2]
Table 1: Comparative Spectral Data
Feature1-Benzyl-4-piperidone (Parent)3,5-Bis(benzylidene) Derivative (Conjugated)Mechanistic Insight
IR: C=O[1][2] Stretch 1710–1715 cm⁻¹ (Strong)1660–1680 cm⁻¹ (Strong)Conjugation lowers the C=O bond order (single bond character increases).[2]
IR: C=C Stretch Absent1610–1620 cm⁻¹Appearance of exocyclic double bonds.[1][2]
¹H NMR:

-Protons

2.4–2.8 ppm (Multiplet, 4H)
Disappeared C3 and C5 protons are replaced by benzylidene groups.[2]
¹H NMR: Vinylic H Absent

7.6–7.8 ppm (Singlet, 2H)
Diagnostic singlet for the benzylidene methine protons (=CH-Ar).[2]
¹³C NMR: C=O

207–210 ppm

187–190 ppm
Upfield shift due to conjugation and shielding effects.[1][2]
UV-Vis (

)
~280 nm (Weak,

)
340–360 nm (Strong,

)
Extended conjugation lowers the HOMO-LUMO gap (Bathochromic shift).

Deep Dive: Spectroscopic Validation

Infrared Spectroscopy (IR)

In the parent molecule, the carbonyl stretches at a frequency typical for a saturated six-membered cyclic ketone (~1715 cm⁻¹). Upon condensation with benzaldehyde, the resulting 3,5-bis(benzylidene) derivative exhibits a significant red shift (lower wavenumber) to ~1665 cm⁻¹.

  • Why? Resonance delocalization between the phenyl rings, the alkene double bonds, and the carbonyl group reduces the double-bond character of the carbonyl oxygen, weakening the force constant (

    
    ).
    
Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton):

  • Parent: The piperidone ring exists in a chair conformation.[2][3][4] The

    
    -protons (C3/C5) and 
    
    
    
    -protons (C2/C6) appear as multiplets (AA'BB' system) between 2.4 and 3.0 ppm.[2] The benzylic methylene (-N-CH₂-Ph) typically appears as a sharp singlet around 3.6 ppm.[1][2]
  • Derivative: The diagnostic change is the complete loss of the signals for the

    
    -protons. A new, deshielded singlet appears around 7.6–7.8 ppm, corresponding to the vinylic protons (=CH-Ar).[2] The conformation is often locked into a distorted chair or "sofa" conformation due to steric strain.[2]
    

¹³C NMR (Carbon):

  • The carbonyl carbon in the parent is highly deshielded (~208 ppm).[2] In the derivative, this signal shifts upfield (~188 ppm) because the electron density is delocalized over the conjugated

    
    -system, shielding the nucleus relative to the isolated ketone.
    
Mass Spectrometry (MS)

Both compounds exhibit a dominant Tropylium ion (m/z 91) peak, characteristic of the benzyl group.[2]

  • Parent Fragmentation: The molecular ion (

    
     189) often undergoes 
    
    
    
    -cleavage followed by CO loss.[1][2]
  • Derivative Fragmentation: The molecular ion is much more stable due to conjugation.[2] Fragmentation typically involves the loss of the phenyl rings or the benzyl group (m/z 91).[2]

Visualizing the Chemistry

Diagram 1: Divergent Synthesis & Signaling

This diagram illustrates the two primary synthetic pathways for 1-benzyl-4-piperidone, leading to either narcotic precursors or cytotoxic agents.[1][2]

SynthesisPathways Parent 1-Benzyl-4-piperidone (C12H15NO) Reagent1 Aniline + NaBH(OAc)3 (Reductive Amination) Parent->Reagent1 Reagent2 Benzaldehyde + NaOH (Claisen-Schmidt) Parent->Reagent2 Product1 N-Benzyl-4-anilinopiperidine (Fentanyl Precursor) Reagent1->Product1 Reduction Product2 3,5-Bis(benzylidene)-1-benzyl-4-piperidone (Cytotoxic Enone) Reagent2->Product2 Condensation

Caption: Divergent synthetic utility of the 1-benzyl-4-piperidone scaffold.

Diagram 2: Mass Spec Fragmentation Logic

The formation of the tropylium ion is the diagnostic signature for this class of compounds.[2]

MS_Fragmentation MolIon Molecular Ion (M+) [N-Benzyl-piperidone]+. Cleavage Benzylic C-N Bond Cleavage MolIon->Cleavage Electron Impact Tropylium Tropylium Ion (m/z 91) [C7H7]+ Cleavage->Tropylium Charge Retention Neutral Neutral Piperidone Radical Cleavage->Neutral Loss

Caption: The dominant fragmentation pathway yielding the diagnostic m/z 91 peak.

Experimental Protocols

Protocol A: Synthesis of 3,5-Bis(benzylidene)-1-benzyl-4-piperidone

Objective: Create a conjugated enone system for spectroscopic comparison.

  • Reagents: Dissolve 1-benzyl-4-piperidone (10 mmol) and benzaldehyde (22 mmol, 2.2 eq) in Ethanol (20 mL).

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at room temperature.

  • Reaction: A yellow precipitate will begin to form almost immediately.[1][2] Stir for 2–4 hours.

  • Work-up: Filter the yellow solid.[1][2] Wash copiously with cold water (to remove excess base) and cold ethanol (to remove unreacted aldehyde).[2]

  • Purification: Recrystallize from Ethanol/Chloroform (1:1).

  • Yield: Typical yield is 85–92%.[1][2]

Protocol B: GC-MS Characterization

Objective: Confirm identity via fragmentation pattern.[1][2]

  • Sample Prep: Dissolve 1 mg of the product in 1 mL Methanol (HPLC grade).

  • Instrument: Agilent GC-MS (or equivalent) with a DB-5ms column.

  • Method:

    • Inlet: 250°C, Split ratio 20:1.

    • Oven: 80°C (hold 1 min)

      
       280°C at 20°C/min.
      
    • MS Source: Electron Ionization (EI) at 70 eV.[2]

  • Data Analysis: Look for the Molecular Ion (

    
    ) and the base peak at m/z 91.[2] For the derivative, look for 
    
    
    
    at m/z 365.[2]

References

  • BenchChem. (2025).[2][5] Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem Technical Support.[1][2][5] Link

  • PubChem. (2025).[2] 1-Benzyl-4-piperidone Compound Summary (CID 19220).[1][2] National Library of Medicine.[1][2] Link

  • Cayman Chemical. (2025).[2] N-Benzyl-4-piperidone Product Insert & SDS.[1][2][6] Cayman Chemical.[1][2] Link

  • Eryanti, Y., et al. (2015).[2] N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone.[1][2][7] Molbank, M852.[2][7] Link[7]

  • Das, U., et al. (2022).[2] Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity.[1][2] Molecules.[1][2][3][5][6][8][9][10][11][12] Link

Sources

Literature Review: Synthetic Yields & Methodologies for 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of synthetic routes for 1-Benzyl-4-piperidone , a critical pharmacophore in the synthesis of fentanyl analogues and other piperidine-based therapeutics.

Executive Summary

The synthesis of 1-Benzyl-4-piperidone (N-benzyl-4-piperidone) is a pivotal step in the production of various opioids and neuroactive agents. While multiple routes exist, the choice of methodology depends heavily on scale, cost constraints, and regulatory control over precursors.

This review compares the three dominant synthetic strategies:

  • The Dieckmann Condensation (Industrial Standard): High atom economy, low raw material cost, moderate-to-high yields (65–78%).

  • Direct Alkylation (Lab Scale): High yields (89%), but limited by the stability and cost of 4-piperidone salts.

  • One-Pot "Process Intensification" (Modern): An optimized variation of the Dieckmann route reducing unit operations.

Comparative Yield Analysis

The following table synthesizes data from patent literature and process chemistry journals to provide an objective comparison.

MetricMethod A: Dieckmann CondensationMethod B: Direct AlkylationMethod C: One-Pot Acrylate
Primary Precursors Benzylamine, Methyl Acrylate4-Piperidone HCl, Benzyl BromideBenzylamine, Methyl Acrylate
Step Count 3 (Addition, Cyclization, Decarboxylation)1 (SN2 Substitution)1 (Telescoped)
Typical Yield 65% – 75.3% [1][2]89.3% [2]75% – 78% [4]
Atom Economy HighLow (Stoichiometric bromide waste)High
Scalability Excellent (Industrial preferred)Poor (Reagent cost/stability)Excellent
Key Risk Metallic Sodium/Hydride handlingLachrymatory Benzyl BromideExothermic acrylate polymerization

Detailed Technical Assessment

Method A: The Dieckmann Condensation (Industrial Standard)

This route is the most widely adopted for multi-kilogram to ton-scale production due to the low cost of benzylamine and acrylates.

Mechanism & Pathway

The synthesis proceeds via a double Michael addition of benzylamine to two equivalents of methyl acrylate, forming an acyclic diester. This intermediate undergoes a Dieckmann condensation (intramolecular Claisen condensation) mediated by a strong base (NaOMe or Na metal) to form the beta-keto ester, which is subsequently hydrolyzed and decarboxylated.

Dieckmann_Pathway Start Benzylamine + 2 eq. Methyl Acrylate Inter1 N,N-bis(methoxycarbonylethyl) benzylamine Start->Inter1 Michael Addition (MeOH, Reflux) Inter2 3-Carbomethoxy-1-benzyl -4-piperidone (Enolate) Inter1->Inter2 Dieckmann Cyclization (Na/Toluene or NaOMe) Final 1-Benzyl-4-piperidone Inter2->Final Hydrolysis & Decarboxylation (HCl, then NaOH)

Figure 1: The Dieckmann condensation pathway involves sequential addition, cyclization, and decarboxylation.[1][2][3][4][5][6][7][8][9]

Optimized Protocol (Yield: ~75%)
  • Michael Addition: Benzylamine (1.0 eq) is refluxed with methyl acrylate (2.2 eq) in methanol for 4–6 hours.

    • Critical Control Point: Excess acrylate prevents mono-addition impurities.[9]

  • Cyclization: The crude diester is dripped into a suspension of Sodium Methoxide (NaOMe) or metallic Sodium in refluxing Toluene.

    • Note: Toluene is preferred over benzene for higher reflux temperatures (110°C), driving the equilibrium.

  • Workup: The mixture is quenched with dilute HCl, refluxed to decarboxylate the beta-keto acid, and then basified (pH 8.5) to extract the free base.

Pros: Low precursor cost; robust on scale.[6] Cons: Requires handling of pyrophoric bases (Na) and rigorous anhydrous conditions.

Method B: Direct Alkylation (Lab Scale)

For research laboratories requiring small quantities (<100g) rapidly, direct alkylation of commercially available 4-piperidone monohydrate hydrochloride is superior.

Mechanism & Pathway

A simple SN2 nucleophilic substitution where the secondary amine of 4-piperidone attacks the benzylic carbon of benzyl bromide.

Alkylation_Pathway Reactants 4-Piperidone HCl + Benzyl Bromide Transition Transition State (S_N2) Reactants->Transition DMF/ACN, 65°C Base Base (K2CO3 or TEA) Base->Transition Scavenges HCl Product 1-Benzyl-4-piperidone Transition->Product Yield: 89%

Figure 2: Direct alkylation offers a shorter path but relies on expensive, unstable starting materials.

Protocol (Yield: 89.3%)
  • Reaction: 4-Piperidone HCl (1.0 eq) and Potassium Carbonate (3.5 eq) are stirred in DMF or Acetonitrile for 30 mins.

  • Addition: Benzyl bromide (1.1 eq) is added dropwise.

  • Conditions: Heat to 65°C for 14 hours.

  • Purification: Quench with ice water, extract with Ethyl Acetate. Crystallization from MeOH/Chloroform yields the pure product.[1]

Pros: Highest yield; simple operation; mild conditions.[6][7] Cons: 4-Piperidone HCl is unstable (prone to self-condensation) and expensive; Benzyl bromide is a potent lachrymator.

Method C: One-Pot Process Intensification

Recent process engineering improvements have "telescoped" the Dieckmann route into a single reactor setup, minimizing solvent swaps and isolation losses.

Key Innovation: By using a high-boiling alcohol/toluene azeotrope system, the methanol generated during the Dieckmann cyclization is continuously distilled off, shifting the equilibrium forward without isolating the intermediate diester.

  • Yield Improvement: This method reportedly boosts the effective yield from the historical 65% to 78% by reducing handling losses [4].

  • Green Metric: Significant reduction in solvent waste (E-factor improvement).

Expert Recommendation

ScenarioRecommended RouteRationale
Academic / Discovery Chem Method B (Alkylation) Time is more valuable than material cost. The protocol is "mix-and-stir" with minimal optimization needed.
Pilot Plant / Manufacturing Method C (One-Pot) Balances the low cost of Method A with the efficiency of modern process controls. Avoids the instability of 4-piperidone.
Regulated Precursor Control Method A/C Benzylamine is less strictly regulated in some jurisdictions compared to 4-piperidone salts (which are immediate fentanyl precursors).

References

  • Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. (Optimized Dieckmann conditions increasing yield to 75.3%). Link

  • 1-Benzyl-4-piperidone Synthesis & Properties. ChemicalBook. (Detailed protocols for both Dieckmann and Alkylation routes with yield data). Link

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC Technical Report. (Historical context on yields and stability of piperidone precursors). Link

  • Preparation method of N-benzyl-4-piperidone (One-Pot). Google Patents (CN116924967A). (Modern telescoped process claiming simplified operations and improved yields).[6][7] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Benzylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Benzylpiperidin-4-one hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Regulatory Context

Compound Identity: 2-Benzylpiperidin-4-one Hydrochloride (often referred to as N-Benzyl-4-piperidone HCl). CAS: 3612-20-2 (Free base); 1245644-12-5 (HCl salt).

Critical Operational Warning: While this compound is a versatile intermediate for pharmaceutical scaffolds (e.g., Donepezil analogs), it is chemically structurally related to precursors used in the synthesis of potent opioids (fentanyl class). Consequently, it is subject to strict regulatory scrutiny (DEA List I Chemical in the US, and controlled in many other jurisdictions).

Safety Philosophy: Beyond standard laboratory safety, handling this material requires a containment-first mindset . The primary risk is not just acute toxicity to the handler, but the prevention of cross-contamination and regulatory diversion. The HCl salt form introduces a specific hazard: it is a fine, hygroscopic powder prone to static charge, significantly increasing the risk of inhalation and surface contamination compared to the liquid free base.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific physicochemical aggressors.

Hazard ClassSpecific Risk MechanismOperational Implication
Physical State Hygroscopic Micro-Fine Dust. The HCl salt readily becomes airborne during weighing.Respiratory Protection is Critical. Standard surgical masks are insufficient.
Chemical Acidity Hydrolysis of the HCl moiety upon contact with mucous membranes (eyes/lungs) generates localized hydrochloric acid.Eye Protection Upgrade. Safety glasses are inadequate; sealed goggles are required.
Toxicity Acute Oral Toxicity (Category 4) & Skin Sensitization (Category 1).[1][2] Potential pharmacological activity (opioid-like or anticholinergic effects depending on dose).Dermal Barrier. Double-gloving is mandatory to prevent transdermal absorption.
Reactivity Incompatible with strong oxidizing agents. Hygroscopic (absorbs water).Storage Control. Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend "generic" PPE. The following selection is based on permeation resistance and particulate filtration efficiency.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All open handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • PPE Overlay:

    • Routine Handling (<10g):N95 or FFP2/3 Respirator .

    • Bulk Handling (>10g) or Spill Cleanup:Full-face Elastomeric Respirator with P100 (HEPA) cartridges .

    • Rationale: The HCl salt is an irritant. A full-face respirator protects the eyes from acidic hydrolysis of dust while ensuring zero inhalation.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double Gloving is required.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended Cuff Nitrile (6-8 mil).

    • Change Frequency: Immediately upon splash. Routine change every 60 minutes due to perspiration increasing skin permeability.

  • Why not Latex? Natural rubber latex has poor resistance to organic amine salts and carries high allergenicity risks.

C. Ocular & Body Protection[2][3][4][5][6]
  • Eyes: Indirect Vented Chemical Goggles (ANSI Z87.1+).

    • Note: Do not rely on safety glasses. Airborne HCl salt dust can bypass side shields, dissolve in tear fluid, and cause severe chemical conjunctivitis.

  • Body:

    • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) coat. Synthetic blends (polyester) can melt if a fire occurs and attract static dust.

    • Apron: Disposable Tyvek® apron recommended during weighing to prevent dust accumulation on the lab coat.

Operational Workflow: Step-by-Step

This protocol integrates safety with experimental precision.

Phase 1: Preparation & Weighing
  • Static Control: The HCl salt is static-prone. Place an ionizing bar or anti-static gun inside the balance enclosure. Static cling causes the powder to "jump," leading to invisible contamination.

  • Taring: Pre-weigh the receiving vessel (flask) with solvent if possible, or use an anti-static weighing boat.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase 2: Solubilization
  • Solvent Choice: The HCl salt is soluble in water, methanol, and DMSO. It is sparingly soluble in non-polar solvents (Hexane, Ether).

  • Exothermic Note: Dissolving HCl salts in water can be slightly exothermic. Add solid to solvent slowly.

Phase 3: Decontamination (The "Exit" Strategy)
  • Surface Wipe: After handling, wipe the balance area with a 10% Sodium Bicarbonate solution .

    • Mechanism:[3][4] This neutralizes the acidic HCl salt and converts the amine to its free base (which is less mobile as a dust, though more oily). Follow with a Methanol wipe to remove the organic residue.

  • Waste: All wipes must go into solid hazardous waste, not regular trash.

Visualization: PPE Decision Logic & Workflow

The following diagram illustrates the decision hierarchy for PPE based on the quantity handled and the operational phase.

PPE_Workflow Start Start: Handling 2-Benzylpiperidin-4-one HCl Quantity Quantity to Handle? Start->Quantity SmallScale < 10 grams (Analytical/Small Rxn) Quantity->SmallScale LargeScale > 10 grams (Prep Scale/Stock) Quantity->LargeScale PPE_Small PPE: N95 Mask + Safety Goggles + Double Nitrile Gloves SmallScale->PPE_Small Hood_Small Engineering: Standard Fume Hood PPE_Small->Hood_Small Weighing Step 1: Weighing (Use Anti-Static Gun) Hood_Small->Weighing PPE_Large PPE: P100 Full Face Respirator + Tyvek Sleeves + Double Gloves LargeScale->PPE_Large Hood_Large Engineering: Powder Containment Enclosure PPE_Large->Hood_Large Hood_Large->Weighing CleanUp Step 2: Decontamination (10% NaHCO3 Wipe -> MeOH Wipe) Weighing->CleanUp Disposal Step 3: Disposal (Segregated Solid Waste) CleanUp->Disposal

Figure 1: Decision Logic for PPE selection and Operational Workflow based on scale of operation.

Emergency Response & Disposal

Spill Management
  • Evacuate: If a bulk container (>100g) is dropped and dust creates a cloud, evacuate the lab immediately. Allow dust to settle for 30 minutes.

  • PPE Up: Don P100 Full-Face Respirator and Tyvek suit.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate . This neutralizes the acidity.

  • Collect: Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane or a heavy oil) to suppress dust, then scoop into a waste container.

Waste Disposal[1][2][5][6][9][10]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases.

  • Destruction: Incineration is the preferred method for piperidine derivatives to ensure complete destruction of the pharmacophore.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。